ZD7288
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H20N4 |
|---|---|
Molecular Weight |
256.35 g/mol |
IUPAC Name |
N-ethyl-1,2-dimethyl-6-methylimino-N-phenylpyrimidin-4-amine |
InChI |
InChI=1S/C15H20N4/c1-5-19(13-9-7-6-8-10-13)15-11-14(16-3)18(4)12(2)17-15/h6-11H,5H2,1-4H3 |
InChI Key |
JABSKGQQWUDVRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C2=CC(=NC)N(C(=N2)C)C |
Synonyms |
4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride ICI D2788 ICI-D2788 ZD 7288 ZD-7288 ZD7288 ZENECA ZD7288 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of ZD7288 on HCN Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are unique ion channels that play a crucial role in regulating cellular excitability, particularly in cardiac pacemaker cells and neurons.[1][2] Their distinct property of being activated by membrane hyperpolarization, coupled with their modulation by cyclic nucleotides, makes them critical determinants of rhythmic activity. The "pacemaker" current, termed If in the heart and Ih in the nervous system, is carried by these channels. ZD7288, a pyrimidine derivative, is a widely utilized pharmacological tool for investigating the physiological roles of HCN channels due to its specific blocking action.[3][4][5] This technical guide provides a comprehensive overview of the mechanism of action of this compound on HCN channels, focusing on its binding site, gating effects, and the experimental methodologies used to elucidate these properties.
Core Mechanism of Action: An Open-Channel Blocker
This compound acts as a state-dependent blocker of HCN channels, exhibiting a preference for the open state of the channel.[6][7] This means that the drug binds more readily and exerts its blocking effect when the channel is in its activated, or open, conformation, which is induced by hyperpolarization of the membrane potential.[7] The block is not absolute and displays voltage dependence, with strong hyperpolarization potentially reducing the block.[7] This suggests a complex interaction between the drug, the channel pore, and the gating machinery of the channel.
Binding Site within the Pore
Site-directed mutagenesis studies have been instrumental in identifying the binding site of this compound within the inner vestibule of the HCN channel pore.[8] Key residues located in the S6 transmembrane domain and the P-loop, which lines the pore, are critical for the binding and action of this compound.
-
Key Residues in HCN1 and HCN2: In mammalian HCN1 channels, residues C347 in the P-loop, and M377, F378, and V379 in the S6 domain have been identified as crucial for this compound block.[9] For HCN2 channels, residues Ala425 and Ile432 in the S6 domain are primary determinants for the block.[8]
-
Hydrophobic and Charged Interactions: Homology models based on bacterial potassium channels suggest that the phenyl ring of this compound occupies a hydrophobic cavity formed by these residues, while the charged ring of the drug aligns with the axis of the inner pore.[8]
Quantitative Analysis of this compound Action
The inhibitory effect of this compound on HCN channels has been quantified across different isoforms and experimental conditions. The half-maximal inhibitory concentration (IC50) is a key parameter used to describe the potency of the drug.
| HCN Isoform | Cell Type | IC50 (µM) | Reference |
| hHCN1 | HEK293 | 20 ± 6 | [10] |
| hHCN2 | HEK293 | 41 ± 15 | [10] |
| hHCN3 | HEK293 | 34 ± 11 | [10] |
| hHCN4 | HEK293 | 21 ± 14 | [10] |
| WT HCN1 | HEK293 | 25.8 ± 9.7 | [9] |
| mHCN1 | HEK293 | 40.5 ± 3.3 | [11] |
Effects on HCN Channel Gating
This compound not only blocks the pore but also influences the gating properties of HCN channels.
-
Hyperpolarizing Shift in Activation: this compound induces a hyperpolarizing shift in the voltage-dependence of HCN channel activation.[6] This means that a more negative membrane potential is required to open the channels in the presence of the drug.
-
Reduction of Maximal Current: The drug also reduces the maximal activity of the channels by more than 50%.[6]
-
Voltage-Independent Blocking Mechanism: Some studies have described the reduction of the hyperpolarization-activated current (Ih) by this compound as a voltage-independent blocking mechanism.[5]
| Parameter | Effect of this compound | Reference |
| Voltage of half-maximal activation (V1/2) | ~15 mV hyperpolarizing shift | [6] |
| Maximal Current | Reduction by >50% | [6] |
Experimental Protocols
The understanding of this compound's mechanism of action is built upon several key experimental techniques.
Whole-Cell Patch-Clamp Electrophysiology
This technique is fundamental for studying the effects of this compound on HCN channel currents in living cells or excised membrane patches.
-
Objective: To measure the ion currents flowing through HCN channels in the presence and absence of this compound.
-
General Protocol:
-
Cells expressing HCN channels (either endogenously or through transfection) are identified.
-
A glass micropipette with a tip diameter of ~1 µm is brought into contact with the cell membrane to form a high-resistance seal.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a holding potential where HCN channels are closed (e.g., -40 mV).
-
Hyperpolarizing voltage steps are applied to activate the HCN channels and elicit the Ih current.
-
This compound is applied to the bath solution, and the changes in the Ih current are recorded.
-
To isolate the HCN channel current, the currents recorded in the presence of a saturating concentration of this compound are subtracted from the control currents.[12][13]
-
Site-Directed Mutagenesis
This technique is used to identify the specific amino acid residues involved in this compound binding.
-
Objective: To alter specific amino acids in the HCN channel protein and assess the impact on this compound sensitivity.
-
General Protocol:
-
The DNA sequence of the HCN channel is modified to substitute a specific amino acid with another (e.g., alanine scanning).
-
The mutated HCN channel DNA is expressed in a host cell line (e.g., HEK293 cells or Xenopus oocytes).
-
Patch-clamp electrophysiology is performed on cells expressing the mutant channels.
-
The IC50 for this compound is determined for the mutant channels and compared to the wild-type channels. A significant increase in the IC50 indicates that the mutated residue is important for drug binding.[8]
-
Signaling Pathways and Experimental Workflows
Mechanism of this compound Blockade of HCN Channels
Caption: this compound mechanism on HCN channels.
Experimental Workflow for Characterizing this compound Effects
Caption: Workflow for this compound characterization.
Off-Target Effects and Considerations
While this compound is a potent and widely used HCN channel blocker, it is important to consider potential off-target effects, especially at higher concentrations. Some studies have reported that this compound can also block sodium and calcium channels, although typically with lower affinity.[4][14] Therefore, it is crucial to use the lowest effective concentration of this compound and to perform appropriate control experiments to ensure that the observed effects are indeed due to the blockade of HCN channels.[15]
Conclusion
This compound is an invaluable tool for the study of HCN channels, providing a means to dissect their physiological and pathophysiological roles. Its mechanism as an open-channel blocker that binds to specific residues within the channel pore is well-established. By understanding the quantitative aspects of its action, its effects on channel gating, and the experimental methodologies used for its characterization, researchers can effectively utilize this compound to advance our knowledge of HCN channel biology and its therapeutic potential.
References
- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Action of the hyperpolarization-activated current (Ih) blocker ZD 7288 in hippocampal CA1 neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mapping of the binding site for a blocker of hyperpolarization-activated, cyclic nucleotide-modulated pacemaker channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Probing the bradycardic drug binding receptor of HCN-encoded pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
The Physiological Effects of ZD7288: A Technical Guide
An in-depth exploration of the physiological impacts, mechanisms of action, and experimental considerations of the HCN channel blocker, ZD7288.
This compound, a pyrimidinium chloride derivative, is a widely utilized pharmacological tool in neuroscience and cardiovascular research. It is primarily known as a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, which are crucial for regulating cellular excitability and rhythmicity in various tissues. This technical guide provides a comprehensive overview of the physiological effects of this compound, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: Blockade of HCN Channels
This compound exerts its primary physiological effects by blocking the ion channels responsible for the hyperpolarization-activated current (Ih), also known as the "funny" current (If) in the heart.[1] This current plays a pivotal role in pacemaking activity in both cardiac and neuronal cells. The blockade of HCN channels by this compound is use-dependent and occurs from the intracellular side of the channel, suggesting that the molecule needs to access the pore from within the cell.[2] While highly selective for HCN channels, some studies have suggested potential off-target effects on other ion channels, such as sodium (Na+) and calcium (Ca2+) channels, particularly at higher concentrations.[3][4][5]
Physiological Effects on the Nervous System
This compound has profound effects on neuronal activity, primarily through the modulation of synaptic transmission and plasticity.
Modulation of Synaptic Plasticity
A significant body of research has demonstrated that this compound inhibits long-term potentiation (LTP), a cellular correlate of learning and memory, in various hippocampal pathways.[6] This inhibition is achieved through a multi-faceted mechanism that includes a reduction in glutamate release and a decrease in postsynaptic calcium influx.[6]
Quantitative Effects on Neurotransmitter Release and Synaptic Currents
The application of this compound has been shown to have a concentration-dependent inhibitory effect on glutamate release and to reduce the amplitude of inhibitory postsynaptic currents (IPSCs).
| Parameter | Tissue/Cell Type | This compound Concentration | Effect | Reference |
| Glutamate Release | Cultured Hippocampal Neurons | 1 µM | 31% decrease | [6] |
| 5 µM | 68.6% decrease | [6] | ||
| 50 µM | 95.6% decrease | [6] | ||
| IPSC Amplitude | Wild-type (Hcn1+/+) mice | 10 µM | ~23% reduction | [7] |
| Heterozygous (Hcn1+/-) mice | 10 µM | ~24% reduction | [7] | |
| Homozygous knockout (Hcn1-/-) mice | 10 µM | ~5% decrease (not significant) | [7] |
Impact on Action Potential Firing and Conduction
By blocking HCN channels, this compound can alter the firing properties of neurons. It has been shown to decrease the conduction velocity of action potentials in both myelinated and unmyelinated axons.[8] Furthermore, it can reduce the frequency of action potential firing and lead to a more pronounced spike frequency adaptation.
| Parameter | Axon Type | This compound Concentration | Effect on Conduction Velocity | Reference |
| Conduction Velocity | Myelinated cerebellar mossy fibers | 30 µM | 8.0 ± 2.8% decrease | [8] |
| Unmyelinated cerebellar parallel fibers | 30 µM | 9.2 ± 0.9% decrease | [8] | |
| Optic nerves | 30 µM | 4.0 ± 0.8% decrease | [8] |
Cardiovascular Effects
In the cardiovascular system, this compound's primary effect is on heart rate. By blocking the If current in the sinoatrial node, the heart's natural pacemaker, this compound leads to a reduction in the rate of diastolic depolarization, thereby slowing the heart rate.[3][9] This bradycardic effect occurs without significantly impairing cardiac contractility.[3][9]
Emetic Effects
Interestingly, studies in the least shrew have revealed that this compound can induce emesis (vomiting). This effect appears to be centrally mediated and involves the activation of serotonin neurons in the brainstem's dorsal vagal complex.[10] The emetic response is dose-dependent.
| Administration Route | This compound Dose | Percentage of Animals Vomiting | Reference |
| Intraperitoneal (i.p.) | 0.25 mg/kg | 87.5% | [10] |
| 1 mg/kg | 100% | [10] | |
| Intracerebroventricular (i.c.v.) | 10 µg | 83.3% | [10] |
Experimental Protocols
To facilitate the replication and further investigation of the physiological effects of this compound, detailed methodologies for key experiments are provided below.
Whole-Cell Patch-Clamp Recording
This technique is essential for studying the direct effects of this compound on ion channel currents.
Protocol:
-
Cell Preparation: Prepare acute brain slices or cultured neurons.
-
Pipette Solution (Intracellular): A typical internal solution contains (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, with pH adjusted to 7.3 with KOH.
-
External Solution (aCSF): The artificial cerebrospinal fluid should contain (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 and 5% CO2.
-
Recording: Establish a whole-cell patch-clamp configuration. To elicit Ih, hold the neuron at -60 mV and apply hyperpolarizing voltage steps (e.g., from -70 mV to -120 mV in 10 mV increments).
-
This compound Application: After obtaining a stable baseline recording, perfuse the slice with aCSF containing the desired concentration of this compound.
-
Data Analysis: Measure the change in the amplitude of the hyperpolarization-activated current before and after this compound application.
High-Performance Liquid Chromatography (HPLC) for Glutamate Measurement
HPLC is used to quantify the amount of glutamate released from neuronal preparations.
Protocol:
-
Sample Collection: Collect extracellular fluid from cultured neurons or brain tissue slices following experimental manipulations (with and without this compound).
-
Derivatization: Derivatize the amino acids in the samples with a fluorescent tag, such as o-phthaldialdehyde (OPA).
-
Chromatographic Separation: Inject the derivatized samples into an HPLC system equipped with a C18 reverse-phase column.
-
Detection: Use a fluorescence detector to measure the levels of the OPA-derivatized glutamate.
-
Quantification: Compare the peak areas of the samples to a standard curve of known glutamate concentrations to determine the amount of glutamate in each sample.
Intracellular Calcium Imaging with Fura-2
This method allows for the measurement of changes in intracellular calcium concentration in response to stimuli.
Protocol:
-
Cell Loading: Incubate cultured neurons or acute slices with the cell-permeant ratiometric calcium indicator Fura-2 AM.
-
Imaging Setup: Place the coverslip with the loaded cells on the stage of an inverted fluorescence microscope equipped with a light source capable of alternating between 340 nm and 380 nm excitation wavelengths and a detector to capture emission at ~510 nm.
-
Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline Fura-2 fluorescence ratio (F340/F380).
-
Stimulation and this compound Application: Stimulate the cells (e.g., with glutamate) in the presence and absence of this compound.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. Calculate the change in this ratio to determine the effect of this compound on calcium transients.
In Vivo Electrophysiology for Long-Term Potentiation (LTP)
This technique is used to study the effects of this compound on synaptic plasticity in a living animal.
Protocol:
-
Animal Preparation: Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.
-
Electrode Implantation: Surgically implant a stimulating electrode in the desired afferent pathway (e.g., the Schaffer collaterals) and a recording electrode in the corresponding postsynaptic area (e.g., the CA1 region of the hippocampus).
-
Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses to the stimulating electrode.
-
This compound Administration: Administer this compound (e.g., via intracerebroventricular injection).
-
LTP Induction: Deliver a high-frequency stimulation (HFS) protocol to the stimulating electrode to induce LTP.
-
Post-HFS Recording: Continue to record fEPSPs for an extended period (e.g., 60-90 minutes) to assess the magnitude and stability of LTP.
-
Data Analysis: Compare the potentiation of the fEPSP slope or amplitude in animals treated with this compound to control animals.
Emesis Assessment in Shrews
The least shrew is a useful model for studying the emetic and anti-emetic properties of compounds.
Protocol:
-
Animal Acclimation: Acclimate the shrews to the testing environment.
-
This compound Administration: Administer this compound via the desired route (e.g., intraperitoneal or intracerebroventricular injection).
-
Observation: Observe the animals for a set period (e.g., 30-60 minutes) and record the number of retches and vomits.
-
Data Analysis: Quantify the emetic response by counting the number of emetic episodes and the percentage of animals that exhibit emesis at different doses of this compound.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways affected by this compound and the workflows of the experimental protocols can aid in understanding its complex physiological effects.
Caption: Signaling pathway of this compound's effect on synaptic plasticity.
Caption: Experimental workflow for whole-cell patch-clamp recording.
Caption: Experimental workflow for in vivo LTP measurement.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brainvta.tech [brainvta.tech]
- 5. A high performance liquid chromatography method with electrochemical detection of gamma-aminobutyric acid, glutamate and glutamine in rat brain homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 7. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Determination of N-acetyl-L-glutamate using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288: A Technical Guide for Studying Neuronal Excitability
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZD7288 is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial regulators of neuronal excitability.[1] This technical guide provides an in-depth overview of this compound as a research tool, summarizing its mechanism of action, effects on neuronal properties, and detailed protocols for its application in experimental neuroscience.
Core Mechanism of Action
This compound exerts its effects by blocking the hyperpolarization-activated inward current (Ih), which is mediated by HCN channels.[2] This current plays a pivotal role in setting the resting membrane potential, dendritic integration, and rhythmic firing of neurons. By inhibiting Ih, this compound leads to a hyperpolarization of the neuronal membrane and an increase in input resistance.[3] It is important to note that while this compound is widely used as a selective HCN channel blocker, some studies suggest it may also inhibit Na+ currents at certain concentrations.[4][5]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various neuronal parameters as reported in the literature.
| Parameter | Effect of this compound | Concentration | Cell Type/Preparation | Reference |
| IC50 (HCN Channels) | Inhibition | 15.0 µM | General | [6] |
| IC50 (Na+ Channels) | Inhibition | 1.17 µM | Dorsal Root Ganglion Neurons | [6][7] |
| Resting Membrane Potential | Hyperpolarization | 10-100 µM | Neocortical Neurons | [3] |
| Input Resistance | Increase | 10-100 µM | Neocortical Neurons | [3] |
| Action Potential Firing Rate | Decrease | Not Specified | Warm-sensitive Hypothalamic Neurons | [8] |
| Glutamate Release | Decrease | 1, 5, 50 µM | Cultured Hippocampal Neurons | [9][10] |
| Long-Term Potentiation (LTP) | Inhibition of induction and maintenance | Not Specified | Hippocampal Synapses | [11][12] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol is designed to measure the effects of this compound on intrinsic neuronal properties and synaptic transmission in acute brain slices.
a. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) following approved institutional guidelines.
-
Perfuse transcardially with ice-cold, oxygenated (95% O2, 5% CO2) slicing solution (aCSF with modified ion concentrations to reduce excitotoxicity).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold slicing aCSF using a vibratome.
-
Transfer slices to a holding chamber with standard aCSF, bubbled with 95% O2, 5% CO2, and allow them to recover for at least 1 hour at room temperature before recording.
b. Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose. Bubble with 95% O2/5% CO2.
-
Intracellular Solution (for current-clamp, in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.3 with KOH.
c. Recording Procedure:
-
Transfer a slice to the recording chamber on an upright microscope and perfuse continuously with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron of interest.
-
In current-clamp mode, inject a series of hyperpolarizing and depolarizing current steps to measure intrinsic properties such as resting membrane potential, input resistance, and firing rate.
-
Bath apply this compound at the desired concentration (e.g., 10-50 µM) and repeat the current step protocol to determine the effects of the drug.
-
For synaptic plasticity studies, position a stimulating electrode to evoke synaptic responses. After establishing a stable baseline, apply a high-frequency stimulation (HFS) protocol to induce LTP. This compound can be applied before HFS to test its effect on LTP induction or after HFS to assess its impact on LTP maintenance.[3]
Calcium Imaging in Cultured Neurons
This protocol measures changes in intracellular calcium concentration ([Ca2+]i) in response to neuronal activity and the modulatory effects of this compound.
a. Cell Preparation and Dye Loading:
-
Plate neurons on glass coverslips.
-
Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in a physiological salt solution (e.g., Tyrode's solution).
-
Incubate the cells with the Fura-2 AM solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh physiological solution to remove extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.
b. Imaging Procedure:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm and collect the emission at 510 nm.
-
Record a stable baseline fluorescence ratio.
-
Stimulate the neurons to induce a calcium influx (e.g., with high potassium solution or a specific agonist).
-
Apply this compound and repeat the stimulation to observe its effect on the calcium response. The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[9][12]
c-Fos Immunohistochemistry for Neuronal Activity Mapping
This protocol is used to identify neurons that are activated following the administration of this compound in vivo.
a. Animal Treatment and Tissue Preparation:
-
Administer this compound to the animal via the desired route (e.g., intraperitoneal injection).
-
After a set time (typically 90-120 minutes), deeply anesthetize the animal and perfuse transcardially with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Dissect the brain and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brain in a sucrose solution (e.g., 30% sucrose in PBS) until it sinks.
-
Freeze the brain and cut 30-40 µm sections on a cryostat.
b. Staining Procedure:
-
Wash the free-floating sections in PBS.
-
Permeabilize the tissue with a solution containing Triton X-100 (e.g., 0.3% in PBS).
-
Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with Triton X-100).
-
Incubate the sections with a primary antibody against c-Fos overnight at 4°C.
-
Wash the sections in PBS and incubate with a biotinylated secondary antibody.
-
Amplify the signal using an avidin-biotin-peroxidase complex (ABC kit).
-
Visualize the c-Fos positive cells using a chromogen such as 3,3'-diaminobenzidine (DAB).
-
Mount the sections on slides, dehydrate, and coverslip.
Mandatory Visualizations
Caption: Mechanism of this compound action on HCN channels and neuronal excitability.
Caption: Workflow for electrophysiological recording with this compound.
Caption: this compound's impact on presynaptic mechanisms involved in LTP.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Preparation of Holding ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 3. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dendrites.esam.northwestern.edu [dendrites.esam.northwestern.edu]
- 5. HCN hyperpolarization-activated cation channels strengthen virtual nicotinic EPSPs and thereby elevate synaptic amplification in rat sympathetic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of ZD7288 in Elucidating Cardiac Pacemaker Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZD7288, a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, has been an indispensable pharmacological tool in the study of cardiac pacemaker activity. By specifically inhibiting the "funny" current (If), which is carried by HCN channels and is a key determinant of diastolic depolarization in sinoatrial node (SAN) cells, this compound has allowed researchers to dissect the intricate mechanisms governing cardiac automaticity and its autonomic modulation. This technical guide provides an in-depth overview of the core principles of this compound's action, detailed experimental protocols for its application, a summary of key quantitative data, and a discussion of its significance in cardiac electrophysiology research and drug development.
Introduction: The "Funny" Current and Cardiac Pacemaking
The rhythmic beating of the heart originates in the sinoatrial node (SAN), the heart's natural pacemaker.[1] The spontaneous electrical activity of SAN cells is characterized by a slow diastolic depolarization phase, which drives the membrane potential to the threshold for firing an action potential.[2] A critical component of this diastolic depolarization is the "funny" current (If), an inward cation current activated by hyperpolarization at the end of the preceding action potential.[3][4] This current is carried by Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[5] The four isoforms of HCN channels (HCN1-4) are expressed in the heart and nervous system, with HCN4 being the predominant isoform in the SAN.[5] The unique voltage-gating properties of HCN channels, being activated by hyperpolarization rather than depolarization, earned the current its "funny" moniker.[4] Furthermore, the direct modulation of HCN channels by cyclic adenosine monophosphate (cAMP) provides a molecular basis for the autonomic nervous system's control over heart rate.[6]
This compound: A Potent and Selective If Blocker
This compound (4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyridinium chloride) is a pharmacological agent that acts as a use-dependent blocker of HCN channels.[7] It selectively inhibits the If current, thereby reducing the slope of diastolic depolarization and slowing the heart rate.[7] This bradycardic effect is achieved with minimal impact on other cardiac ion channels at concentrations typically used to block If, although some studies have reported off-target effects on sodium channels at higher concentrations.[8][9] The specificity of this compound for HCN channels has made it an invaluable tool for investigating the physiological role of the If current in cardiac pacemaking and for exploring the therapeutic potential of If inhibition in conditions such as angina and heart failure.
Quantitative Effects of this compound on Cardiac Electrophysiology
The inhibitory effect of this compound on the If current and its consequent impact on cardiac pacemaker activity have been quantified in numerous studies. The following tables summarize key data from research on various animal models.
Table 1: Dose-Dependent Inhibition of If Current by this compound
| Concentration (μM) | Species/Cell Type | % Inhibition of If | Reference |
| 1 | Guinea Pig SAN Cells | ~50% | [7] |
| 10 | Guinea Pig SAN Cells | >90% | [7] |
| 30 | Rat DRG Neurons | ~70% | [8] |
| 50 | Rat DRG Neurons | ~85% | [8] |
| 100 | Rat DRG Neurons | ~95% | [8] |
Table 2: Effect of this compound on Heart Rate
| Dose | Species | Route of Administration | % Reduction in Heart Rate | Reference |
| 1 mg/kg | Anesthetized Dog | Intravenous | ~25% | [10] |
| 10 mg/kg | Conscious Rat | Oral | ~40% | [10] |
| 10-5 M | Isolated Rat Heart | Perfusion | Significant Decrease | [11] |
Table 3: IC50 Values for this compound Blockade of HCN Channel Isoforms
| HCN Isoform | IC50 (μM) | Reference |
| hHCN1 | 20 ± 6 | [12] |
| hHCN2 | 41 ± 15 | [12] |
| hHCN3 | 34 ± 11 | [12] |
| hHCN4 | 21 ± 14 | [12] |
Note: The efficacy of this compound can vary depending on the experimental conditions, including the specific HCN isoform present and the membrane potential.
Experimental Protocols
Isolation of Sinoatrial Node Myocytes
A fundamental technique for studying the direct effects of this compound on cardiac pacemaker cells is the isolation of single SAN myocytes. The following is a generalized protocol adapted from established methods.[3][13][14][15][16]
Materials:
-
Langendorff perfusion system
-
Enzyme solution (e.g., collagenase, protease)
-
Low-calcium Tyrode's solution
-
Kraft-Brühe (KB) solution
-
Stereo microscope
-
Fine scissors and forceps
Procedure:
-
Heart Excision: Anesthetize the animal (e.g., mouse, guinea pig) according to approved institutional protocols. Rapidly excise the heart and place it in ice-cold, oxygenated Tyrode's solution.
-
Langendorff Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Retrogradely perfuse the heart with warm (37°C), oxygenated Tyrode's solution to wash out the blood.
-
Enzymatic Digestion: Switch the perfusion to an enzyme solution (e.g., collagenase and protease in low-calcium Tyrode's solution). Continue perfusion until the heart becomes flaccid.
-
Dissection of the SAN: Under a stereo microscope, carefully dissect the sinoatrial node region from the right atrium.
-
Cell Dissociation: Transfer the SAN tissue to a tube containing KB solution. Gently triturate the tissue with a fire-polished Pasteur pipette to release single myocytes.
-
Cell Storage: Allow the isolated cells to settle and then resuspend them in a storage solution. The cells are now ready for electrophysiological recording.
Whole-Cell Patch-Clamp Recording
The whole-cell patch-clamp technique is the gold standard for measuring the If current and action potentials in isolated SAN myocytes.[17]
Materials:
-
Inverted microscope with micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller and microforge
-
Extracellular (bath) solution
-
Intracellular (pipette) solution
Procedure:
-
Cell Plating: Plate the isolated SAN myocytes onto a glass coverslip in a recording chamber mounted on the microscope stage.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Seal Formation: Under visual control, carefully approach a myocyte with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Recording If: In voltage-clamp mode, hold the cell at a depolarized potential (e.g., -40 mV) and then apply hyperpolarizing voltage steps to activate the If current.
-
This compound Application: Perfuse the recording chamber with an extracellular solution containing the desired concentration of this compound. Record the If current again to determine the extent of inhibition.
-
Action Potential Recording: In current-clamp mode, record the spontaneous action potentials before and after the application of this compound to observe its effect on the firing rate and action potential parameters.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Cardiac Pacemaker Regulation
The following diagram illustrates the signaling pathway involved in the autonomic regulation of cardiac pacemaker activity and the point of intervention for this compound.
Experimental Workflow for Electrophysiological Studies with this compound
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on isolated sinoatrial node cells.
References
- 1. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN channel - Wikipedia [en.wikipedia.org]
- 6. Paradigm shift: new concepts for HCN4 function in cardiac pacemaking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitory actions of ZENECA this compound on whole-cell hyperpolarization activated inward current (If) in guinea-pig dissociated sinoatrial node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Influence of If-current blockade on rat heart contractility with a model of myocardial infarction [redalyc.org]
- 12. researchgate.net [researchgate.net]
- 13. Methods for the Isolation, Culture, and Functional Characterization of Sinoatrial Node Myocytes from Adult Mice - Vector Biolabs [vectorbiolabs.com]
- 14. researchgate.net [researchgate.net]
- 15. A modified method for isolating sinoatrial node myocytes from adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute Isolation of Cells from Murine Sino-atrial Node [bio-protocol.org]
- 17. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288's Impact on Dendritic Integration in Neurons: A Technical Guide
An in-depth guide for researchers, scientists, and drug development professionals on the core mechanisms of ZD7288, a pivotal blocker of HCN channels, and its profound effects on the computational processes within neuronal dendrites.
Introduction
This compound is a potent and selective antagonist of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. These channels, responsible for the hyperpolarization-activated current (Ih), are crucial regulators of neuronal excitability, synaptic transmission, and plasticity.[1] Found in varying densities throughout the dendritic arbor of many neuron types, HCN channels play a significant role in dendritic integration—the process by which neurons summate and transform incoming synaptic signals.[2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action and its multifaceted impact on dendritic integration, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying pathways.
The blockade of HCN channels by this compound leads to a number of key electrophysiological changes in neurons. These include membrane potential hyperpolarization, an increase in input resistance, and an alteration in the temporal summation of excitatory postsynaptic potentials (EPSPs).[4] By preventing the depolarizing "sag" in voltage typically seen in response to hyperpolarizing inputs, this compound effectively removes a key shunting conductance, thereby enhancing the temporal window for synaptic integration.[4] These alterations have significant consequences for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), making this compound a valuable tool for dissecting the molecular and cellular basis of learning and memory.[1][5][6][7][8]
Core Mechanism of Action
This compound exerts its effects by directly blocking the pore of HCN channels. This action is use-dependent, with the block becoming more pronounced with repeated channel opening. The primary consequence of this blockade is the elimination of Ih, a depolarizing inward cation current that is activated by membrane hyperpolarization. The loss of this current leads to a more hyperpolarized resting membrane potential and an increase in the neuron's input resistance, as the shunting effect of the constantly active Ih at rest is removed.
dot
Caption: this compound blocks HCN channels, inhibiting the Ih current and leading to key electrophysiological changes.
Impact on Dendritic Integration
Dendritic integration is the fundamental process by which a neuron processes the thousands of synaptic inputs it receives. The passive and active properties of dendrites shape the amplitude and time course of EPSPs as they travel from the synapse to the axon hillock. By modulating dendritic excitability, this compound significantly influences this computational process.
Temporal Summation
One of the most pronounced effects of this compound is the enhancement of temporal summation of EPSPs.[9][10] By increasing the membrane time constant, this compound prolongs the decay phase of individual EPSPs. This allows for a greater summation of successive synaptic inputs arriving in a short time window, potentially leading to a higher probability of action potential firing.
dot
Caption: this compound enhances temporal summation by prolonging EPSP decay, increasing the likelihood of reaching threshold.
Synaptic Plasticity: LTP and LTD
The influence of this compound on dendritic integration has profound implications for synaptic plasticity. Long-term potentiation (LTP), a cellular correlate of learning and memory, is often inhibited by this compound.[1][11][5][12] This inhibition is thought to arise from a reduction in glutamate release and a decrease in postsynaptic calcium influx, both critical for the induction of LTP.[1][11] Conversely, this compound has been shown to enhance long-term depression (LTD) at certain synapses, suggesting a complex and synapse-specific role for HCN channels in bidirectional plasticity.[6][8]
Caption: A typical experimental workflow for studying the effects of this compound on neuronal properties.
Induction of Long-Term Potentiation (LTP)
1. Baseline Recording:
-
Place a stimulating electrode in the desired afferent pathway (e.g., Schaffer collaterals for CA1 LTP).
-
Record baseline field excitatory postsynaptic potentials (fEPSPs) or whole-cell EPSPs for at least 20-30 minutes, stimulating at a low frequency (e.g., 0.05 Hz).
2. LTP Induction:
-
Deliver a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Alternatively, use a theta-burst stimulation (TBS) protocol, which consists of bursts of high-frequency stimuli delivered at the theta frequency (5 Hz).
3. Post-Induction Recording:
-
Continue to record fEPSPs or EPSPs at the baseline stimulation frequency for at least 60 minutes to assess the magnitude and stability of potentiation.
4. This compound Application for LTP Studies:
-
To study the effect on LTP induction, apply this compound before the HFS protocol.
-
To study the effect on LTP expression, apply this compound after LTP has been established.
Conclusion
This compound is an invaluable pharmacological tool for investigating the role of HCN channels in neuronal function. Its profound impact on dendritic integration, stemming from the blockade of Ih, alters the fundamental way in which neurons process synaptic information. By increasing input resistance and prolonging the time course of EPSPs, this compound enhances temporal summation, a critical aspect of dendritic computation. Furthermore, its modulation of synaptic plasticity, particularly the inhibition of LTP and enhancement of LTD, highlights the central role of HCN channels in the experience-dependent modification of neural circuits. The detailed understanding of this compound's effects, as outlined in this guide, provides a solid foundation for researchers and drug development professionals seeking to unravel the complexities of neuronal signaling and develop novel therapeutic strategies for neurological and psychiatric disorders where HCN channel dysfunction is implicated.
References
- 1. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. This compound Enhances Long-Term Depression at Early Postnatal Medial Perforant Path-Granule Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interplay of hippocampal long-term potentiation and long-term depression in enabling memory representations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound enhances long-term depression at early postnatal medial perforant path-granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dudmanlab.org [dudmanlab.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Low dose this compound attenuates the ischemia/reperfusion-induced impairment of long-term potentiation induction at hippocampal Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Initial Characterization of ZD7288: A Technical Guide
Introduction
ZD7288, chemically identified as 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino)pyrimidinium chloride, is a crucial pharmacological tool in the study of cellular excitability. First described in the early 1990s, its primary mechanism of action is the blockade of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the pacemaker "funny" current (If) in cardiac cells and the analogous Ih current in neurons. This technical guide provides an in-depth overview of the discovery, mechanism of action, and initial characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 4-Ethylphenylamino-1,2-dimethyl-6-methylaminopyrimidinium chloride |
| Alternative Names | ICI D7288 |
| Molecular Formula | C15H21ClN4 |
| Molecular Weight | 292.81 g/mol |
| CAS Number | 133059-99-1 |
| Solubility | Soluble in water and DMSO up to 100 mM |
| Storage | Desiccate at +4°C |
Mechanism of Action
This compound exerts its effects primarily by blocking HCN channels. The blockade is not simple; it is voltage-dependent and exhibits use-dependency, suggesting a complex interaction with the channel's conformational states. Seminal work by Harris and Constanti (1995) proposed that this compound, a quaternary cation, acts from the intracellular side of the membrane. It is believed to be lipophilic enough to cross the cell membrane and block the HCN channel pore from within.[1] The blockade is more effective when the channel is in a closed state and can be relieved by strong hyperpolarization.[1][2]
Quantitative Data: Potency and Selectivity
This compound is a potent blocker of HCN channels, though its selectivity has been a subject of investigation. The following tables summarize key quantitative data from initial characterization studies.
Table 1: IC50 Values for HCN Channel Subtypes
| HCN Subtype | IC50 (µM) | Cell Type | Reference |
| Native If | ~10-15 | Guinea-pig sinoatrial node cells | BoSmith et al. (1993) |
| Native Ih | ~2 | Guinea-pig substantia nigra neurons | Harris & Constanti (1995)[1] |
| hHCN1 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |
| hHCN2 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |
| hHCN3 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |
| hHCN4 | Not significantly different from other subtypes | HEK293 cells | Stieber et al. (2003)[3] |
Table 2: Off-Target Effects of this compound
| Target | IC50 (µM) | Cell Type | Reference |
| Na+ Channels | 1.17 | Dorsal root ganglion neurons | Wu et al. (2012)[4] |
| T-type Ca2+ Channels | >100 | Rat hippocampal pyramidal cells | Sánchez-Alonso et al. (2008)[4] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon initial findings. The following sections outline the key experimental protocols used in the characterization of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique was fundamental in the initial characterization of this compound's effect on If/Ih currents.
1. Cell Preparation:
-
Native Cells: Sinoatrial node cells from guinea pigs were enzymatically dissociated. Substantia nigra neurons were obtained from guinea pig brain slices.[1]
-
Heterologous Expression: Human Embryonic Kidney (HEK293) cells were transfected with plasmids containing the cDNA for specific human HCN channel subtypes (hHCN1, hHCN2, hHCN3, hHCN4).[3][5][6][7][8][9]
2. Recording Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, 5.5 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP (pH adjusted to 7.2 with KOH).
3. Voltage-Clamp Protocol:
-
Cells were held at a holding potential of -40 mV or -50 mV.
-
Hyperpolarizing voltage steps (e.g., from -60 mV to -120 mV in 10 mV increments) were applied to activate the Ih current.
-
This compound was applied via perfusion of the extracellular solution.
Immunohistochemistry for Neuronal Activation
To assess the physiological consequences of HCN channel blockade in the central nervous system, immunohistochemistry for the immediate early gene c-Fos, a marker of neuronal activation, was employed.
1. Animal Treatment:
-
Animals (e.g., least shrews) were administered this compound (e.g., 1 mg/kg, i.p.) or a vehicle control.[10][11]
2. Tissue Preparation:
-
Ninety minutes post-injection, animals were euthanized and transcardially perfused with saline followed by 4% paraformaldehyde.
-
Brains were extracted, post-fixed, and cryoprotected in sucrose solution.
-
Coronal sections (e.g., 30 µm) were cut using a cryostat.
3. Staining Protocol:
-
Sections were washed in phosphate-buffered saline (PBS).
-
Permeabilization and blocking were performed using a solution containing Triton X-100 and normal serum (e.g., goat serum).[12][13]
-
Sections were incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) overnight at 4°C.[12][14]
-
After washing, sections were incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).
-
For co-localization studies, another primary antibody (e.g., mouse anti-NeuN for neurons or anti-TPH2 for serotonergic neurons) and a corresponding secondary antibody were used.[10][15]
4. Imaging and Analysis:
-
Stained sections were mounted on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Images were acquired using a fluorescence microscope.
-
The number of c-Fos positive cells in specific brain regions was quantified.[10][11]
Conclusion
The discovery and initial characterization of this compound provided a pivotal tool for dissecting the physiological roles of HCN channels in both cardiac and neuronal systems. Its potent, voltage-dependent blocking action, coupled with an intracellular site of action, has facilitated numerous studies on pacemaking, neuronal excitability, and synaptic plasticity. While subsequent research has highlighted the need for caution regarding its selectivity, particularly at higher concentrations, this compound remains an indispensable compound in the pharmacologist's toolkit for investigating hyperpolarization-activated currents. This guide serves as a comprehensive resource for understanding the foundational work on this important molecule.
References
- 1. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bsys.ch [bsys.ch]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Endogenous channels in HEK cells and potential roles in HCN ionic current measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 11. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What’s all the Fos about? (staining protocol) [snyderlab.com]
- 13. youtube.com [youtube.com]
- 14. Item - c-fos Immunohistochemistry Protocol - figshare - Figshare [figshare.com]
- 15. researchgate.net [researchgate.net]
Methodological & Application
ZD7288 Patch Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZD7288, a widely used antagonist of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in patch clamp electrophysiology experiments. Detailed protocols, data presentation, and visual diagrams are included to facilitate experimental design and execution.
Introduction to this compound
This compound is a potent and widely utilized pharmacological tool for investigating the physiological roles of HCN channels.[1][2] These channels, also known as "pacemaker" channels, play crucial roles in regulating cellular excitability in various tissues, including the heart and nervous system.[1][2] this compound acts as a specific blocker of the Ih current (also referred to as If), which is mediated by the activity of HCN channels.[1][3] It achieves this by binding to the open state of the channel from the intracellular side, leading to a reduction in the diastolic depolarization slope.[4] While generally considered selective for HCN channels, it's important to note that at higher concentrations, this compound may exhibit off-target effects on other ion channels, such as sodium and T-type calcium channels.[4][5]
Mechanism of Action
This compound is a use-dependent blocker of HCN channels, meaning its blocking effect is enhanced with repeated channel activation. It accesses its binding site from the intracellular side of the membrane. When applied extracellularly, its action is relatively slow and can be irreversible, as it does not easily cross the cell membrane to exit the cell.[3] Conversely, intracellular application results in a rapid onset of block.[3] The four known HCN channel subtypes (HCN1-4) exhibit similar affinities for this compound.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in patch clamp electrophysiology.
Table 1: Dose-Response Characteristics of this compound on HCN Channels
| HCN Subtype | IC50 (µM) | Hill Coefficient | Reference |
| hHCN1 | 20 ± 6 | Not Specified | [3] |
| hHCN2 | 41 ± 15 | Not Specified | [3] |
| hHCN3 | 34 ± 11 | Not Specified | [3] |
| hHCN4 | 21 ± 14 | Not Specified | [3] |
| Native HCN (DRG neurons) | 15 | Not Specified | [4] |
| Native Ih (Fast-spiking BCs) | 1.4 | 1.3 | [6] |
| Native IH (MNCs) | 1.84 | Not Specified | [7] |
Table 2: Suggested Voltage Clamp Parameters for Measuring Ih Current
| Parameter | Value | Rationale | Reference |
| Holding Potential (Vh) | -40 mV to -60 mV | To ensure channels are predominantly in the closed state before activation. | [3][4] |
| Test Potential | -100 mV to -140 mV | To induce hyperpolarization-dependent activation of HCN channels. | [3][4] |
| Test Pulse Duration | 700 ms to 30 s | To allow for the slow activation kinetics of the Ih current. | [4][8] |
| Inter-pulse Interval | 27 s | To allow for full recovery of the channels between sweeps. | [9] |
Experimental Protocols
This section outlines a detailed protocol for a whole-cell patch clamp experiment to investigate the effect of this compound on HCN channels.
Cell Preparation
-
Culture cells expressing the HCN channel subtype of interest (e.g., HEK293 cells transfected with a specific hHCN subtype or primary neurons endogenously expressing HCN channels).
-
Plate cells on glass coverslips at an appropriate density for patch clamp recording.
-
Use cells within 24-48 hours of plating for optimal health and membrane integrity.
Solutions
Table 3: Composition of Intracellular and Extracellular Solutions
| Solution | Component | Concentration (mM) |
| Intracellular (Pipette) | K-Gluconate | 115 |
| NaCl | 4 | |
| GTP-NaCl | 0.3 | |
| ATP-Mg | 2 | |
| HEPES | 10 | |
| EGTA | 1 | |
| Extracellular (Bath) | NaCl | 126 |
| KCl | 3 | |
| MgSO4 | 2 | |
| CaCl2 | 2 | |
| NaH2PO4 | 1.25 | |
| NaHCO3 | 26.4 | |
| Glucose | 10 |
-
Adjust the pH of the intracellular solution to 7.2 with KOH and the osmolarity to ~270-290 mOsm.
-
Adjust the pH of the extracellular solution to 7.4 by bubbling with 95% O2 / 5% CO2 and the osmolarity to ~300-310 mOsm.
-
Prepare a stock solution of this compound in distilled water or DMSO and dilute to the final desired concentrations in the extracellular solution on the day of the experiment.
Patch Clamp Recording
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Mount the coverslip with cells in the recording chamber and perfuse with oxygenated extracellular solution.
-
Approach a target cell with the patch pipette and establish a gigaohm seal (>1 GΩ) in voltage-clamp mode.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.
-
Apply the voltage clamp protocol as described in Table 2 to elicit Ih currents.
-
Record baseline currents in the absence of this compound.
-
Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound. The onset of the block by extracellularly applied this compound is slow, taking 3-4 minutes to reach a steady-state.[3]
-
Record Ih currents in the presence of this compound until a stable block is observed.
-
To determine a dose-response curve, apply increasing concentrations of this compound sequentially.
Data Analysis
-
Measure the amplitude of the steady-state Ih current at the end of the hyperpolarizing voltage step.
-
Subtract the instantaneous current from the steady-state current to isolate the Ih component.
-
Normalize the current amplitude in the presence of this compound to the baseline current to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data with the Hill equation to determine the IC50 value and Hill coefficient.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of this compound action and the experimental workflow.
Caption: Mechanism of this compound action on HCN channels.
Caption: Experimental workflow for this compound patch clamp electrophysiology.
References
- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hyperpolarization-Activated Cyclic Nucleotide-Gated Channels and cAMP-Dependent Modulation of Exocytosis in Cultured Rat Lactotrophs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Regulation of Hyperpolarization-Activated Cyclic-Nucleotide Gated (HCN1) Channels by Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD7288 in In Vitro Slice Studies
Audience: Researchers, scientists, and drug development professionals.
These notes provide a comprehensive guide to utilizing ZD7288, a selective blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, for in vitro slice electrophysiology studies. The information compiled here is intended to facilitate the effective design and execution of experiments aimed at understanding the physiological roles of HCN channels and the effects of their pharmacological modulation.
Introduction
This compound is a potent and widely used antagonist of HCN channels, which are responsible for the hyperpolarization-activated inward current (Ih). This current plays a crucial role in regulating neuronal excitability, synaptic integration, and rhythmic firing patterns. By blocking HCN channels, this compound allows researchers to investigate the contribution of Ih to these fundamental neuronal processes. This document outlines the effective concentrations of this compound, detailed experimental protocols for its use in acute brain slices, and the key signaling pathways affected by its application.
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound can vary depending on the specific research question, the brain region of interest, and the neuronal population under investigation. The following table summarizes the concentrations reported in the literature for various applications in in vitro slice preparations.
| Application | Brain Region/Neuron Type | This compound Concentration | Observed Effect | Reference(s) |
| Partial Ih Blockade | Guinea Pig Substantia Nigra Neurons | 10 µM | Reduction in the maximum amplitude of the Ih activation curve and a small negative shift in its voltage dependence. | [1] |
| Full Ih Blockade | Guinea Pig Substantia Nigra Neurons | 50 µM | Complete abolition of the Ih current, typically achieved after 10-15 minutes of exposure. | [1] |
| Modulation of Synaptic Plasticity | Rat Hippocampus (Perforant Path) | 0.1 µM | Significant decrease in the amplitude of field excitatory postsynaptic potentials (fEPSPs) and reversal of long-term potentiation (LTP). | |
| Inhibition of Glutamate Release | Cultured Hippocampal Neurons | 1 - 50 µM | Concentration-dependent decrease in extracellular glutamate content. | |
| Attenuation of Ca2+ Influx | Cultured Hippocampal Neurons | 25 - 100 µM | Attenuation of glutamate-induced intracellular Ca2+ rises. | |
| Modulation of GABAergic Transmission | Mouse CA1 Pyramidal Neurons | 10 µM | Reduction in the amplitude of inhibitory postsynaptic currents (IPSCs). | |
| Enhancement of Long-Term Depression (LTD) | Rat Medial Perforant Path-Granule Cell Synapse | 10 µM | Significant enhancement of LTD when applied before low-frequency stimulation. |
Note: It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Experimental Protocols
This section provides a detailed methodology for the use of this compound in acute brain slice electrophysiology experiments.
This protocol is a generalized procedure and may require optimization based on the animal species, age, and brain region of interest.
Materials:
-
Anesthetizing agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibrating microtome (vibratome)
-
Carbogen gas (95% O2 / 5% CO2)
-
Ice-cold N-Methyl-D-glucamine (NMDG) or sucrose-based slicing solution
-
Artificial cerebrospinal fluid (aCSF) for recovery and recording
-
Recovery chamber
-
Recording chamber
Procedure:
-
Anesthetize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse transcardially with ice-cold, carbogenated NMDG or sucrose-based slicing solution to improve tissue viability.
-
Rapidly dissect the brain and place it in the ice-cold slicing solution.
-
Mount the brain on the vibratome stage and prepare coronal or sagittal slices of the desired thickness (typically 250-400 µm).
-
Transfer the slices to a recovery chamber containing aCSF heated to 32-34°C and continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour before commencing recordings.
Materials:
-
This compound hydrochloride (powder)
-
Deionized water or DMSO for stock solution
-
aCSF for recording
Procedure:
-
Prepare a stock solution of this compound. this compound is soluble in water and DMSO. For a 10 mM stock solution in water, dissolve 2.93 mg of this compound (MW: 292.81 g/mol ) in 1 mL of deionized water. Aliquot and store at -20°C.
-
Dilute the stock solution to the desired final concentration in the recording aCSF immediately before use. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock solution to every 1 mL of aCSF.
-
Bath apply this compound to the brain slice in the recording chamber. Ensure a stable baseline recording is established before drug application. The time to reach full effect can vary (typically 10-15 minutes for complete Ih block).[1]
-
Monitor the electrophysiological parameters of interest (e.g., resting membrane potential, input resistance, firing properties, synaptic responses) before, during, and after this compound application.
-
Washout of this compound can be attempted by perfusing the slice with drug-free aCSF. However, it is important to note that the effects of this compound can be long-lasting and may not be fully reversible.[1]
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
Pipette puller
-
Intracellular solution
-
Recording chamber with perfusion system
Procedure:
-
Transfer a recovered brain slice to the recording chamber continuously perfused with carbogenated aCSF at a controlled temperature (e.g., 30-32°C).
-
Visualize neurons using an upright microscope with differential interference contrast (DIC) optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a target neuron with the patch pipette while applying positive pressure.
-
Form a gigaohm seal ( >1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline neuronal activity.
-
Bath apply this compound as described in Protocol 2 and record the resulting changes in neuronal properties.
Mandatory Visualizations
Caption: this compound blocks HCN channels, inhibiting the Ih current and altering neuronal properties.
Caption: Workflow for applying this compound in an acute brain slice electrophysiology experiment.
References
Application Notes and Protocols for In Vivo Administration of ZD7288 in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of ZD7288 in various rodent models. This compound is a widely used pharmacological tool that acts as a blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This document summarizes key quantitative data, details experimental protocols, and provides visualizations of relevant pathways and workflows.
Overview of this compound
This compound, with the chemical name 4-(N-Ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a crucial modulator of sino-atrial node function by blocking the hyperpolarization-activated cation current, If (HCN channel). It is also known to block the Ih current in central neurons. While primarily targeting HCN channels, researchers should be aware of potential off-target effects, as studies have shown that this compound can also inhibit sodium currents and T-type calcium channels, particularly at higher concentrations[1][2]. Its ability to cross the blood-brain barrier is not fully established, but it can exert central effects in brain regions lacking a complete blood-brain barrier, such as the area postrema[3][4].
Drug Preparation and Solubility
Proper preparation of this compound is critical for successful in vivo experiments. The following table summarizes its solubility in various solvents.
| Solvent | Maximum Concentration | Notes |
| Water | ~100 mM (29.28 mg/mL) | Prepare fresh daily. |
| DMSO | ~100 mM (29.28 mg/mL) | Purge with an inert gas.[5] |
| Ethanol | ~50 mg/mL | Purge with an inert gas.[5] |
| PBS (pH 7.2) | ~10 mg/mL | Do not store for more than one day.[5] |
Protocol for Stock Solution Preparation:
-
Weigh the desired amount of this compound crystalline solid.
-
Dissolve in a suitable solvent such as water, DMSO, or ethanol to create a concentrated stock solution.
-
For aqueous solutions, ensure the powder is fully dissolved. Gentle warming or vortexing may be required.
-
Store stock solutions at -20°C for up to one month[6].
-
On the day of the experiment, thaw the stock solution and dilute it to the final working concentration using sterile isotonic saline or artificial cerebrospinal fluid (aCSF).
-
Ensure that the final concentration of any organic solvent is minimal to avoid physiological effects.
Applications in Rodent Models
This compound has been utilized in a variety of rodent models to investigate the role of HCN channels in different physiological and pathological processes.
Neuropathic and Inflammatory Pain
This compound has demonstrated analgesic effects in rodent models of chronic pain.
Quantitative Data for Pain Models:
| Animal Model | Administration Route | Dose Range | Observed Effect |
| Rat (Irritable Bowel Syndrome-like) | Intrathecal | 50-100 nmol/L | Attenuation of visceral hypersensitivity.[7] |
| Rat (Chronic Constriction Injury) | Intra-thalamic (VPL) | 1-5 µg | Dose-dependent attenuation of mechanical allodynia and thermal hyperalgesia.[8] |
| Rat (Complete Freund's Adjuvant) | Intra-thalamic (VPL) | 1 µg | Prolonged anti-nociceptive effect.[8] |
| Mouse (Spared Nerve Injury) | Microinjection into mPFC | 0.2 µg/µl | Reduction of cold allodynia. |
Experimental Protocol: Intrathecal Administration in a Rat Model of Visceral Hypersensitivity
-
Animal Model: Establish a model of irritable bowel syndrome (IBS) in neonatal rats through colorectal distension.
-
Catheter Implantation: Implant an intrathecal catheter at the lumbar level (L4-L5) for drug delivery to the spinal cord.
-
This compound Preparation: Dissolve this compound in sterile saline to final concentrations of 25, 50, and 100 nmol/L.
-
Administration: Intrathecally administer the prepared this compound solution.
-
Behavioral Testing: Assess visceral sensitivity by measuring the abdominal withdrawal reflex (AWR) and electromyographic (EMG) responses to colorectal distension at varying pressures (20-80 mmHg)[7].
Emesis
This compound has been shown to induce emesis in a dose-dependent manner in the least shrew, a small mammal model for emesis research.
Quantitative Data for Emesis Model:
| Animal Model | Administration Route | Dose Range | Observed Effect |
| Least Shrew | Intraperitoneal (i.p.) | 0.05 - 1 mg/kg | Dose-dependent increase in vomiting frequency, with 1 mg/kg causing emesis in 100% of animals.[3][4] |
| Least Shrew | Intracerebroventricular (i.c.v.) | 2.5 - 10 µg | Dose-dependent increase in vomiting frequency, with 10 µg causing emesis in 83.3% of animals.[3][4] |
Experimental Protocol: Systemic Administration in the Least Shrew Emesis Model
-
Animal Acclimation: Acclimate least shrews individually in cages for at least 2 hours before the experiment.
-
This compound Preparation: Dissolve this compound in sterile water to the desired concentrations (e.g., 0.05, 0.25, 1 mg/kg).
-
Administration: Administer the prepared this compound solution via intraperitoneal injection.
-
Observation: Place each animal in an observation cage immediately after injection and record the frequency of emetic episodes for a defined period (e.g., 30 minutes)[4].
Epilepsy
The role of this compound in epilepsy is complex, with studies showing both pro- and anti-convulsant effects depending on the model and brain region.
Quantitative Data for Epilepsy Models:
| Animal Model | Administration Route | Dose | Observed Effect |
| GAERS Rat (Absence Epilepsy) | Intracerebroventricular (i.c.v.) | 7 µg | Increased the number of spike-and-wave discharges.[3] |
| Rat (in vitro neocortical slices) | Bath application | 10-100 µM | Dose-dependent decrease in the occurrence and duration of epileptiform events.[9] |
| Wistar Rat (GHB-induced absence seizures) | Reverse microdialysis in thalamus | EC50 of 29 µM | Decreased total time spent in seizures.[10] |
Experimental Protocol: Intracerebroventricular Administration in a Genetic Absence Epilepsy Rat Model (GAERS)
-
Animal Model: Use adult Genetic Absence Epilepsy Rats from Strasbourg (GAERS).
-
Cannula Implantation: Surgically implant a guide cannula into the lateral ventricle for i.c.v. injections.
-
EEG Electrode Implantation: Implant cortical electrodes for electroencephalogram (EEG) recording to monitor spike-and-wave discharges (SWDs).
-
This compound Preparation: Dissolve this compound in aCSF to the desired concentration (e.g., 7 µg/µl).
-
Administration: Following a baseline EEG recording, administer this compound via the implanted cannula.
-
Data Acquisition and Analysis: Record EEG continuously post-injection and analyze the number and duration of SWDs[3].
Cognitive Function
This compound has been investigated for its effects on learning and memory, particularly in the context of neurological disorders.
Quantitative Data for Cognitive Models:
| Animal Model | Administration Route | Dose | Observed Effect |
| Rat (Cerebral Ischemia-Reperfusion) | Lateral ventricular injection | 5 µg/µl | Ameliorated spatial memory deficits.[11] |
| Rat (in vivo LTP) | Intracerebroventricular (i.c.v.) | 0.5 - 10 µg | Dose-dependent inhibition of long-term potentiation (LTP) induction.[12] |
Experimental Protocol: Assessment of Spatial Memory in a Rat Model of Cerebral Ischemia
-
Animal Model: Induce cerebral ischemia-reperfusion injury in rats (e.g., by middle cerebral artery occlusion).
-
This compound Administration: Administer this compound (5 µg/µl) via lateral ventricular injection prior to the ischemic event.
-
Behavioral Testing: At a specified time post-ischemia (e.g., 4 weeks), assess spatial learning and memory using the Morris water maze test. Record parameters such as escape latency and time spent in the target quadrant[11].
-
Histological and Molecular Analysis: Following behavioral testing, analyze brain tissue to assess neuronal damage and changes in protein expression (e.g., NMDA receptor subunits)[11].
Considerations for In Vivo Studies
-
Off-Target Effects: Be mindful that this compound can also block sodium and T-type calcium channels, which may confound the interpretation of results attributed solely to HCN channel blockade[1][2].
-
Dose-Response: It is crucial to perform a dose-response study to determine the optimal concentration for the desired effect in your specific model, as effects can vary significantly with dose.
-
Route of Administration: The choice of administration route will depend on the research question. Systemic administration (i.p.) is suitable for investigating overall physiological effects, while central (i.c.v.) or local microinjections are necessary for studying specific brain circuits.
-
Control Groups: Appropriate vehicle control groups are essential for all experiments.
-
Toxicity: While dedicated toxicity studies in rodents are not widely published, emesis has been noted as a side effect at higher doses[3][4]. Careful observation of the animals for any adverse effects is recommended.
These application notes and protocols are intended to serve as a guide for researchers using this compound in in vivo rodent models. It is essential to adapt these protocols to specific experimental needs and to adhere to all institutional and national guidelines for animal care and use.
References
- 1. ZD 7288 inhibits T-type calcium current in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 4. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 7. ZD 7288, an HCN channel blocker, attenuates chronic visceral pain in irritable bowel syndrome-like rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of HCN channel activity in the thalamus attenuates chronic pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antidepressant-like activity of a brain penetrant HCN channel inhibitor in mice [frontiersin.org]
- 10. Suppression of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel Function in Thalamocortical Neurons Prevents Genetically Determined and Pharmacologically Induced Absence Seizures | Journal of Neuroscience [jneurosci.org]
- 11. This compound ameliorates long-term cerebral ischemia reperfusion-induced deterioration of spatial memory by regulating the expressions of NMDA receptor subunits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Application Notes and Protocols for the Study of Epilepsy and Seizure Models Using ZD7288
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ZD7288, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in the investigation of epilepsy and seizure models. This document outlines the mechanism of action of this compound, detailed protocols for its application in both in vitro and in vivo models, and a summary of its observed effects on seizure parameters.
Introduction to this compound and HCN Channels in Epilepsy
Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels are crucial regulators of neuronal excitability.[1][2] The ion current conducted by these channels, termed Ih, plays a significant role in setting the resting membrane potential and modulating synaptic transmission.[1][3] In the context of epilepsy, the function of HCN channels is complex and appears to be model-dependent. Dysregulation of HCN channel expression and function has been implicated in the pathophysiology of epilepsy.[1][4][5]
This compound is a widely used pharmacological tool to investigate the role of HCN channels. It acts as a blocker of Ih current, thereby enabling researchers to probe the consequences of reduced HCN channel function on neuronal and network activity.[6] Studies have shown that this compound can have both pro- and anti-convulsant effects depending on the specific epilepsy model and the brain region being studied. For instance, while some research indicates that blocking Ih can decrease epileptiform hyperexcitability, other studies have reported an increase in seizure frequency or the number of spike-and-wave discharges.[7][8][9] This highlights the intricate role of HCN channels in seizure modulation and underscores the importance of carefully designed experiments.
Mechanism of Action
This compound blocks HCN channels, which are permeable to both sodium and potassium ions, leading to a net inward current at hyperpolarized membrane potentials. By inhibiting this "pacemaker" current, this compound can alter neuronal firing patterns and synaptic integration. The downstream signaling pathways affected by HCN channel modulation in epilepsy are an active area of research. Studies suggest the involvement of phosphorylation signaling cascades, including the phosphatase calcineurin and p38 mitogen-activated protein kinase (p38 MAPK), in regulating HCN channel gating in epileptic conditions.[7] Furthermore, seizure-induced changes in HCN channel expression may be mediated by Ca2+/calmodulin-dependent protein kinase II (CaMKII).[5]
Quantitative Data on this compound's Effects in Seizure Models
The following tables summarize the quantitative effects of this compound as reported in various preclinical epilepsy and seizure models.
Table 1: Effects of this compound on Seizure Parameters in Rodent Models
| Epilepsy Model | Animal | This compound Dose & Route | Observed Effect on Seizures | Reference |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | 7 μg, intracerebroventricular (ICV) | Increased number of spike-and-wave discharges (SWDs) at 20 and 120 minutes post-injection. | [8][9] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | 500 μM, bilateral reverse microdialysis in ventrobasal thalamus | Almost abolished absence seizures, primarily by reducing the number of seizures. | [10] |
| γ-hydroxybutyric acid (GHB)-induced absence seizures | Wistar Rat | 500 μM, bilateral reverse microdialysis in ventrobasal thalamus | Decreased total time spent in seizures by reducing the length of individual seizures. | [10] |
| Inherited epilepsy | Mongolian Gerbil | 0.1 mM, oral administration | Significantly decreased average seizure score and increased the ratio of no-seizure behavioral responses. | |
| 4-aminopyridine (4-AP) induced epileptiform activity | Rat neocortical slices | 10-30 μM, bath application | Dose-dependent decrease in the occurrence and duration of spontaneous epileptiform events. | [7] |
Table 2: Electrophysiological and Neurochemical Effects of this compound
| Preparation | This compound Concentration | Measured Parameter | Observed Effect | Reference |
| Rat Hippocampal Slices | 0.1 µM | Field Excitatory Postsynaptic Potential (fEPSP) amplitude (LTP induction) | Significantly decreased fEPSP amplitude, suppressing LTP induction. | [11] |
| Rat Hippocampal Slices | 0.1 µM | Glutamate Content (post-HFS) | Markedly decreased glutamate content. | [11] |
| Cultured Rat Hippocampal Neurons | 25, 50, 100 µM | Glutamate-induced intracellular Ca2+ rise | Attenuated the rise in intracellular Ca2+ in a concentration-dependent manner. | [11] |
| Rat CA1 Pyramidal Neurons | 10 µM | Membrane Resistance | Significantly increased membrane resistance. | [12] |
Experimental Protocols
The following are detailed protocols for the application of this compound in common epilepsy research paradigms.
Protocol 1: In Vitro Bath Application of this compound in Brain Slices
This protocol is adapted from studies investigating epileptiform activity in rodent brain slices.
1. Materials:
-
This compound (Tocris Bioscience or equivalent)
-
Artificial cerebrospinal fluid (aCSF)
-
Brain slice preparation equipment (vibratome, dissection tools)
-
Recording chamber for electrophysiology
-
Electrophysiology rig (amplifier, digitizer, electrodes)
-
Epilepsy-inducing agent (e.g., 4-aminopyridine, bicuculline)
2. Preparation of this compound Stock Solution:
-
This compound is soluble in water up to 100 mM.[6]
-
Prepare a 10 mM stock solution of this compound in deionized water.
-
Aliquot and store at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.
3. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rat or mouse) according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse transcardially with ice-cold, oxygenated sucrose-based cutting solution.
-
Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300-400 µm thick) containing the region of interest (e.g., hippocampus, neocortex) using a vibratome in ice-cold cutting solution.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
4. Induction of Epileptiform Activity and this compound Application:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).
-
Induce epileptiform activity by adding a convulsant agent to the aCSF (e.g., 50 µM 4-aminopyridine).
-
Record baseline epileptiform activity for a stable period (e.g., 20-30 minutes).
-
Prepare the final concentration of this compound (e.g., 10-30 µM) in aCSF from the stock solution.
-
Switch the perfusion to the aCSF containing this compound and record the effects on epileptiform discharges.
5. Electrophysiological Recording:
-
Record local field potentials (LFPs) or perform whole-cell patch-clamp recordings from individual neurons.
-
For LFP recordings, place a glass microelectrode in the desired cortical layer or hippocampal region.
-
For patch-clamp recordings, target visually identified neurons.
-
Filter and amplify the signals appropriately for the type of recording. Analyze changes in the frequency, duration, and amplitude of epileptiform events before and after this compound application.
Protocol 2: In Vivo Intracerebroventricular (ICV) Injection of this compound in Rodents
This protocol is based on studies investigating the effects of this compound on seizure activity in genetic or pharmacologically induced rodent models of epilepsy.
1. Materials:
-
This compound
-
Artificial cerebrospinal fluid (aCSF) or sterile saline
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools
-
Guide cannula and internal cannula
-
Microinfusion pump and Hamilton syringe
-
EEG recording system (electrodes, amplifier, data acquisition software)
2. Surgical Procedure for Cannula Implantation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the lateral ventricle at the desired stereotaxic coordinates (refer to a rodent brain atlas).
-
Implant a guide cannula aimed at the lateral ventricle and secure it to the skull with dental cement.
-
Implant EEG recording electrodes over the cortex if required.
-
Allow the animal to recover for at least one week after surgery.
3. This compound Solution Preparation and Administration:
-
Dissolve this compound in aCSF or sterile saline to the desired final concentration (e.g., 1, 3, or 7 µg in a total volume of 5 µL).[8]
-
On the day of the experiment, gently restrain the animal and insert the internal cannula into the guide cannula.
-
Connect the internal cannula to a microinfusion pump via polyethylene tubing.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 5 µL over 2 minutes) to avoid increased intracranial pressure.[8]
4. Behavioral and Electrophysiological Monitoring:
-
Place the animal in an observation chamber for video monitoring.
-
Continuously record EEG to monitor for changes in brain activity and the occurrence of seizures or spike-and-wave discharges.
-
Score seizure behavior using a standardized scale, such as the modified Racine scale.[13][14][15]
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling, loss of postural control.
-
-
Analyze the frequency, duration, and severity of seizures before and after this compound administration.
Visualizations
Signaling Pathway
Caption: this compound's mechanism and related signaling in epilepsy.
Experimental Workflow
References
- 1. depts.washington.edu [depts.washington.edu]
- 2. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 3. This compound Enhances Long-Term Depression at Early Postnatal Medial Perforant Path-Granule Cell Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Contribution of HCN Channelopathies in Different Epileptic Syndromes, Mechanisms, Modulators, and Potential Treatment Targets: A Systematic Review [frontiersin.org]
- 5. Mechanisms of seizure-induced ‘transcriptional channelopathy’ of hyperpolarization-activated cyclic nucleotide gated (HCN) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 7. Downregulation of Dendritic HCN Channel Gating in Epilepsy Is Mediated by Altered Phosphorylation Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. Decreased Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 Activity in a Rat Model of Absence Epilepsy and the Effect of this compound, an Ih Inhibitor, on the Spike-and-Wave Discharges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jneurosci.org [jneurosci.org]
- 11. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Seizures, behavioral deficits, and adverse drug responses in two new genetic mouse models of HCN1 epileptic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Convulsive behaviors of spontaneous recurrent seizures in a mouse model of extended hippocampal kindling [frontiersin.org]
- 15. researchgate.net [researchgate.net]
Application Notes: ZD7288 for the Study of Cardiac Arrhythmias
Introduction
ZD7288, chemically known as 4-(N-ethyl-N-phenylamino)-1,2-dimethyl-6-(methylamino) pyrimidinium chloride, is a crucial pharmacological tool for investigating the mechanisms of cardiac pacemaking and arrhythmias.[1][2] It functions as a selective blocker of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are responsible for the "funny" current (If) or pacemaker current (Ih).[2][3] This current is a key determinant of diastolic depolarization in sinoatrial node (SAN) cells, and therefore, a primary regulator of heart rate.[3] By inhibiting HCN channels, this compound produces a selective slowing of the heart rate, making it an invaluable agent for studying sinus node dysfunction and other heart rhythm disorders.[4][5]
Mechanism of Action
The primary mechanism of action for this compound is the blockade of HCN channels.[2] These channels are unique voltage-gated ion channels that activate upon hyperpolarization of the cell membrane and are permeable to both sodium (Na+) and potassium (K+) ions.[3][6] The influx of positive ions through open HCN channels during diastole leads to a slow depolarization of the membrane potential, which, upon reaching the threshold, triggers an action potential.[3]
This compound is thought to act from the intracellular side of the channel, requiring channel opening to gain access to its binding site within the pore.[7][8][9] The block is typically slow in onset and can be irreversible or slowly reversible.[7][10] By blocking the If current, this compound reduces the slope of diastolic depolarization, prolongs the time to reach the action potential threshold, and consequently slows the heart rate.[5]
Quantitative Data
The following tables summarize key quantitative parameters for this compound from various studies.
Table 1: Inhibitory Concentrations (IC50) of this compound on HCN Channels
| HCN Isoform | Cell Type | IC50 | Reference |
|---|---|---|---|
| Native Ih | Guinea Pig Neurons | ~2 µM | [1] |
| hHCN1 | HEK293 Cells | 20 ± 6 µM | [10] |
| hHCN2 | HEK293 Cells | 41 ± 15 µM | [10] |
| hHCN3 | HEK293 Cells | 34 ± 11 µM | [10] |
| hHCN4 | HEK293 Cells | 21 ± 14 µM | [10] |
| Native Na+ Current | DRG Neurons | 1.17 µM |[11] |
Table 2: Effective Concentrations of this compound in Experimental Models
| Model System | Preparation | Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Guinea Pig | Dissociated SAN Cells | 1-100 µM | Concentration-dependent inhibition of If | [4] |
| Guinea Pig | Isolated Atria | 0.1-100 µM | Reduction in spontaneous beating rate | [5] |
| Zebrafish | Explanted Embryonic Hearts | 10 µM | Prolongation of diastolic intervals | [13] |
| Rat | Hippocampal Slices | 0.1 µM | Inhibition of long-term potentiation | [14] |
| Newt | Rod Photoreceptors | 1-100 µM | Strong inhibition of Ih |[7] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiological Recording of If in Isolated Cardiomyocytes
This protocol outlines the whole-cell patch-clamp technique to measure the effect of this compound on the If current in isolated sinoatrial node cells.
1. Materials:
-
This compound (Tocris Bioscience or equivalent)[2]
-
Isolated primary cardiomyocytes (e.g., from guinea pig SAN)
-
Standard patch-clamp setup (amplifier, micromanipulator, perfusion system)
-
External (Tyrode's) solution: (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 0.33 NaH2PO4, 10 Glucose, 5 HEPES; pH 7.4 with NaOH.
-
Internal (pipette) solution: (in mM) 130 K-aspartate, 10 NaCl, 2 CaCl2, 5 EGTA, 2 Mg-ATP, 10 HEPES; pH 7.2 with KOH.
2. This compound Stock Solution Preparation:
-
Prepare a 10 mM or 100 mM stock solution of this compound in deionized water or DMSO.[2]
-
Store aliquots at -20°C.
-
On the day of the experiment, dilute the stock solution into the external solution to achieve the final desired concentration (e.g., 1 µM to 100 µM).
3. Methodology:
-
Cell Plating: Plate isolated SAN cells in a recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Patch-Clamp Recording:
-
Baseline Recording: Record stable baseline If currents for at least 5 minutes under control conditions.
-
This compound Application: Switch the perfusion system to the external solution containing the desired concentration of this compound. The onset of the block is slow, often taking 3-15 minutes to reach a steady state.[1][10]
-
Data Acquisition: Continue recording the currents during this compound application until a stable block is achieved.
-
Washout: Switch the perfusion back to the control external solution. Note that the washout of this compound is often slow and incomplete.[1][7]
4. Data Analysis:
-
Measure the steady-state current amplitude at the end of each hyperpolarizing step.
-
Plot the current amplitude against the test potential to generate a current-voltage (I-V) relationship curve.
-
Analyze the voltage-dependence of activation by measuring tail currents and fitting the data with a Boltzmann function.[4]
-
Compare the I-V curves and activation parameters before and after this compound application to quantify the inhibitory effect.
Protocol 2: Ex Vivo Heart Rate Measurement in Zebrafish Embryos
This protocol describes a method to assess the bradycardic effects of this compound on the heart rate of intact or explanted zebrafish hearts.[13]
1. Materials:
-
Zebrafish embryos (e.g., 48 hours post-fertilization)
-
This compound
-
Embryo medium (e.g., E3 medium)
-
Microscope with a camera for recording
-
Heart rate analysis software or manual counting
2. Methodology:
-
Preparation: Place zebrafish embryos in a petri dish containing embryo medium.
-
Baseline Recording: Record a video of the beating heart of an embryo for 30-60 seconds to determine the baseline heart rate.
-
This compound Application:
-
Incubation: Allow the embryos/hearts to incubate in the this compound solution for a specified period (e.g., 10-30 minutes).
-
Post-Treatment Recording: Record a second video of the same heart to measure the post-treatment heart rate.
3. Data Analysis:
-
Count the number of heartbeats in a set time interval (e.g., 30 seconds) from the video recordings to calculate the heart rate in beats per minute (bpm).
-
Compare the heart rate before and after this compound application using appropriate statistical tests (e.g., paired t-test).
-
In explanted hearts, measure the diastolic interval (the time between beats) as a surrogate for the rate of diastolic depolarization. This compound treatment is expected to significantly prolong this interval.[13]
Important Considerations & Off-Target Effects
-
Selectivity: While widely used as an HCN channel blocker, this compound has been demonstrated to inhibit voltage-gated sodium channels with an IC50 in the low micromolar range (~1.17 µM in DRG neurons).[11] This is a critical consideration, as sodium channel blockade can independently affect cardiac electrophysiology. Researchers should consider using the lowest effective concentration for HCN blockade or employing complementary methods, such as genetic knockout models, to confirm findings.[15]
-
Irreversibility: The block produced by this compound is often slow to wash out and can be irreversible.[7][10] This limits its use in experiments requiring rapid reversal of the drug effect.
-
Site of Action: this compound acts intracellularly.[1][7] The slow onset of action when applied externally is likely due to the time required for the molecule to cross the cell membrane.[10]
References
- 1. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 3. physiology.elte.hu [physiology.elte.hu]
- 4. Inhibitory actions of ZENECA this compound on whole-cell hyperpolarization activated inward current (If) in guinea-pig dissociated sinoatrial node cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICI D7288, a novel sinoatrial node modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 7. A bradycardiac agent this compound blocks the hyperpolarization-activated current (I(h)) in retinal rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Voltage-Controlled Gating at the Intracellular Entrance to a Hyperpolarization-Activated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Application Notes and Protocols for the Preparation of ZD7288 Stock Solutions
These application notes provide a detailed protocol for the preparation, storage, and handling of stock solutions of ZD7288, a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound. Note that the molecular weight can be batch-specific due to hydration, which will affect the solvent volumes required for preparing stock solutions. Always refer to the Certificate of Analysis for batch-specific data.
| Property | Value | Source(s) |
| Molecular Weight (M.Wt) | 292.81 g/mol (typical) | [2][3] |
| Formula | C₁₅H₂₁ClN₄ | [3] |
| CAS Number | 133059-99-1 | [3] |
| Max Solubility in Water | 29.28 mg/mL (100 mM) | [2] |
| Max Solubility in DMSO | 29.28 mg/mL (100 mM) | |
| Purity | ≥98% (by HPLC) | |
| Appearance | White to off-white solid | [3] |
Experimental Protocols
This section provides a detailed methodology for preparing a this compound stock solution.
Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile deionized water
-
Vortex mixer
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Pipettes and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is a potent pharmacological agent. Handle with care and avoid direct contact with skin and eyes.
-
Wear appropriate PPE, including a lab coat, gloves, and safety glasses, during handling and preparation.
-
Work in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes as needed for different concentrations or volumes.
-
Equilibration: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh out 2.93 mg of this compound powder using a calibrated analytical balance.
-
Dissolution:
-
Add the weighed this compound to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Cap the tube securely.
-
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can be used to aid dissolution if necessary.[4]
-
Aliquotting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes or cryovials. This minimizes freeze-thaw cycles.
Note on Water as a Solvent: this compound is also soluble in water up to 100 mM.[2] For experiments where DMSO may interfere, sterile deionized water can be used as the solvent following the same procedure. One study specifically mentions dissolving this compound in distilled water to make a 20 mM stock solution.[5]
Storage and Stability
-
Stock Solutions: Following reconstitution, it is recommended to aliquot the stock solution and freeze it at -20°C.[1][5] Stock solutions are stable for up to 3 months at -20°C when prepared in DMSO or water.[1] Some suppliers suggest that solutions can be stored at -20°C for up to one month.[2]
-
Solid Compound: Store the solid this compound desiccated at +4°C and protected from light.[1]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound is a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial for regulating pacemaker activity in the heart and brain.[1] By blocking these channels, this compound inhibits the "funny" current (If) in the sinoatrial node and the Ih current in central neurons.[2] It is important to note that some studies have shown that this compound can also block Na⁺ currents, challenging its selectivity for HCN channels.[1][6][7]
Caption: Mechanism of this compound action on HCN channels.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow of the experimental protocol for preparing a this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. dash.harvard.edu [dash.harvard.edu]
- 6. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD7288 Delivery to the Central Nervous System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the effective delivery of ZD7288, a potent hyperpolarization-activated cyclic nucleotide-gated (HCN) channel blocker, to the central nervous system (CNS) for in vivo research. This document includes detailed protocols for common administration methods, quantitative data on dosages and effects, and visualizations of the underlying signaling pathways.
Introduction to this compound in CNS Research
This compound is a selective blocker of HCN channels, which are crucial regulators of neuronal excitability, synaptic transmission, and plasticity.[1][2][3] By inhibiting the Ih current mediated by these channels, this compound provides a powerful tool to investigate the physiological and pathological roles of HCN channels in the CNS.[4] Its applications in neuroscience research are extensive, ranging from studies on epilepsy and neuropathic pain to learning and memory.[3][5]
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize key quantitative data from published studies on the in vivo application of this compound for CNS research. These values should serve as a starting point for experimental design and may require optimization depending on the specific animal model and research question.
Table 1: Intracerebroventricular (ICV) Administration of this compound
| Animal Model | This compound Dose | Vehicle | Infusion Volume | Key Findings | Reference |
| Rat | 5 µg/µl | Saline | 5 µl | Ameliorated spatial memory deficits after cerebral ischemia-reperfusion. | [6] |
| Least Shrew | 2.5, 5, 10 µg | Vehicle | Not Specified | Induced emesis in a dose-dependent manner. | [5] |
| Rat (GAERS) | 7 µg | Not Specified | Not Specified | Increased the number of spike-and-wave discharges. | [5] |
Table 2: Intracerebral Microinjection of this compound
| Animal Model | Brain Region | This compound Concentration | Vehicle | Infusion Volume | Key Findings | Reference |
| Rat | Medial Prefrontal Cortex | 0.2 µg/µl | Saline | 0.5 µl | Produced analgesic effects in a neuropathic pain model. | |
| Rat | Thalamus (VPL) | 5 µg | Saline | Not Specified | Did not alter nociceptive threshold in sham rats. | |
| Rat | Medial Septum | 0.2, 0.6, 1.5 µ g/0.5 µl | Saline | 0.5 µl | Impaired spatial working memory in a dose-dependent manner. |
Table 3: Systemic (Intraperitoneal) Administration of this compound
| Animal Model | This compound Dose | Vehicle | Key Findings | Reference |
| Least Shrew | 0.05, 0.25, 1 mg/kg | Not Specified | Induced emesis in a dose-dependent manner. | [2][7] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation and Injection
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of a rodent for subsequent ICV injections of this compound.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Guide cannula and dummy cannula (sized for rat or mouse)
-
Dental cement
-
Surgical drill with a burr bit appropriately sized for the cannula
-
Suturing material or wound clips
-
Microinjection pump and syringe
-
Animal heating pad
-
Analgesics for post-operative care
Procedure:
-
Animal Preparation: Anesthetize the animal using an approved protocol and place it in the stereotaxic frame.[8] Ensure the head is level. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Site Preparation: Shave the scalp and disinfect with an appropriate antiseptic solution. Make a midline incision to expose the skull.
-
Cannula Implantation:
-
Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., for rat: AP -0.8 mm, ML ±1.5 mm from bregma).[6]
-
Drill a small hole through the skull at the target coordinates.
-
Slowly lower the guide cannula to the desired depth (e.g., for rat: DV -3.5 mm from the skull surface).
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
-
Post-Operative Care: Administer analgesics as per your institution's guidelines. Allow the animal to recover for at least one week before any injections.
-
ICV Injection:
-
Gently restrain the conscious animal and remove the dummy cannula.
-
Connect the injection cannula (which extends slightly beyond the guide cannula) to the microsyringe pump filled with the this compound solution.
-
Insert the injection cannula into the guide cannula.
-
Infuse the this compound solution at a slow rate (e.g., 0.5-1 µl/min) to avoid tissue damage.[6]
-
Leave the injector in place for a few minutes post-injection to allow for diffusion before replacing the dummy cannula.
-
Protocol 2: Stereotaxic Microinjection into a Specific Brain Region
This protocol details the direct injection of this compound into a discrete brain nucleus.
Materials:
-
Same as Protocol 1, but with a microinjection syringe and needle instead of a guide cannula system.
Procedure:
-
Animal and Surgical Preparation: Follow steps 1 and 2 from Protocol 1.
-
Craniotomy:
-
Using a stereotaxic atlas, identify the coordinates for the target brain region.
-
Drill a small burr hole over the target area.
-
-
Microinjection:
-
Fill a microsyringe with the this compound solution.
-
Slowly lower the injection needle to the predetermined DV coordinate.
-
Infuse the solution at a very slow rate (e.g., 100-200 nl/min) to ensure localized delivery.
-
Leave the needle in place for 5-10 minutes post-injection to minimize backflow along the injection track.[7]
-
Slowly retract the needle.
-
-
Wound Closure and Post-Operative Care: Suture the scalp incision and provide post-operative analgesia as described in Protocol 1.
Preparation of this compound Solution for In Vivo Use
This compound is soluble in water and DMSO.[6] For in vivo CNS delivery, it is typically dissolved in sterile saline or aCSF.
-
Stock Solution: Prepare a concentrated stock solution of this compound in sterile water or DMSO. Store at -20°C for up to one month.[6]
-
Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration with sterile saline or aCSF. Ensure any residual DMSO is at a concentration that will not have physiological effects. For direct intracerebral application, saline is a common vehicle.[6]
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo application.
Caption: Mechanism of action of this compound in modulating neuronal function.
Caption: General experimental workflow for CNS studies using this compound.
References
- 1. Blockade of HCN2 Channels Provides Neuroprotection Against Ischemic Injury via Accelerating Autophagic Degradation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZD 7288, an HCN channel blocker, attenuates chronic visceral pain in irritable bowel syndrome-like rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates long-term cerebral ischemia reperfusion-induced deterioration of spatial memory by regulating the expressions of NMDA receptor subunits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocols for stereotaxic injections into mouse brain and ex-vivo electrophysiology [protocols.io]
- 8. Mouse and Rat Anesthesia and Analgesia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Two-Photon Imaging with ZD7288
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ZD7288, a potent blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, in conjunction with two-photon imaging to investigate neuronal function.
Introduction to this compound
This compound is widely recognized as a selective blocker of the hyperpolarization-activated cation current, Ih, which is mediated by HCN channels.[1] These channels are crucial in regulating neuronal excitability, synaptic transmission, and rhythmic activity.[2][3] While primarily targeting HCN channels, it is important to note that at higher concentrations, this compound has been shown to have off-target effects, including the inhibition of Na+ currents and, at very high concentrations, Ca2+ channels.[4][5] Therefore, careful dose-response experiments are recommended to ensure target specificity in your preparation.
Two-photon microscopy offers high-resolution, deep-tissue imaging of neuronal structure and activity in living animals.[6][7][8] The combination of this compound application with two-photon imaging provides a powerful tool to dissect the role of HCN channels in various neural processes, from single-cell firing properties to network dynamics, with subcellular resolution.[9][10][11]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound as reported in the literature. These values can serve as a reference for designing and interpreting two-photon imaging experiments.
Table 1: Electrophysiological Effects of this compound
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Ih Current | Guinea pig substantia nigra neurons | 10 µM | Partial block, reduction in max amplitude | [1] |
| Ih Current | Guinea pig substantia nigra neurons | 50 µM | Full block | [1] |
| Na+ Current | Rat DRG neurons | 1-100 µM | Concentration-dependent inhibition | [4] |
| Action Potential Firing Frequency | Mouse cerebellar mossy fiber boutons | 30 µM | Reduced failure-free frequency from ~854 Hz to ~426 Hz | [2][12] |
| Action Potential Conduction Velocity | Mouse cerebellar mossy fibers | 30 µM | Decreased by ~8.0% | [2] |
| Action Potential Conduction Velocity | Mouse cerebellar parallel fibers | 30 µM | Decreased by ~9.2% | [2] |
| IPSC Amplitude | Mouse CA1 pyramidal neurons | 10 µM | Reduced by ~35% | [13] |
| mEPSC Frequency | Mouse entorhinal cortex layer III neurons | 15 µM | Increased by ~69.7% | [14] |
Table 2: Effects of this compound on Synaptic Plasticity and Intracellular Signaling
| Parameter | Preparation | This compound Concentration | Effect | Reference |
| Long-Term Potentiation (LTP) | Rat perforant path–CA3 synapse | 0.1 µM | Inhibition of LTP induction and maintenance | [3] |
| Glutamate Release | Rat hippocampal tissue | Not specified | Decreased | [3] |
| Glutamate-induced [Ca2+]i Rise | Cultured rat hippocampal neurons | 25-100 µM | Concentration-dependent attenuation | [3] |
Signaling Pathways and Experimental Workflow
Diagram 1: this compound Mechanism of Action
References
- 1. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 3. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits low-threshold Ca(2+) channel activity and regulates sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two-Photon Excitation Microscopy and Its Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two-Photon Functional Imaging of Neuronal Activity - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. shtrahmanlab.org [shtrahmanlab.org]
- 9. Advances in two-photon imaging for monitoring neural activity in behaving mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Two-Photon Voltage Imaging of Spontaneous Activity from Multiple Neurons Reveals Network Activity in Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Pre-synaptic HCN1 channels regulate excitatory neurotransmission at select cortical synapses by altering CaV3.2 Ca2+ channel activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ZD7288 in the Study of Long-Term Potentiation
Introduction
ZD7288 is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which are crucial regulators of neuronal excitability and synaptic plasticity. These channels, by conducting an inward cation current (Ih) at hyperpolarized membrane potentials, play a significant role in setting the resting membrane potential and in the integration of synaptic inputs. The study of long-term potentiation (LTP), a cellular correlate of learning and memory, has greatly benefited from the use of this compound to elucidate the contribution of HCN channels to synaptic strengthening. These application notes provide a comprehensive overview of the use of this compound in LTP research, including its mechanism of action, effects on LTP in different hippocampal pathways, and detailed experimental protocols.
Mechanism of Action
This compound selectively blocks all four isoforms of HCN channels (HCN1-4). By inhibiting the Ih current, this compound leads to a hyperpolarization of the neuronal membrane potential. This alteration in membrane properties can have profound effects on synaptic transmission and plasticity. The primary mechanism by which this compound inhibits LTP is thought to involve the reduction of presynaptic glutamate release.[1][2][3] Inhibition of presynaptic HCN channels can lead to a decrease in neurotransmitter release probability. Furthermore, this compound has been shown to attenuate glutamate-induced intracellular calcium ([Ca2+]i) rises, a critical step for the induction of many forms of LTP.[1][3]
Effects on Long-Term Potentiation
This compound has been demonstrated to inhibit both the induction and maintenance of LTP in various hippocampal pathways.
-
Inhibition of LTP Induction: Application of this compound before high-frequency stimulation (HFS) significantly suppresses the induction of LTP.[1][4] This effect is observed in the perforant path-CA3 synapses and the Schaffer collateral-CA1 synapses.[1][2][4] The inhibitory effect of this compound on LTP induction can be partially reversed by the application of NMDA, suggesting an interaction between HCN channel activity and NMDA receptor function.[4][5]
-
Inhibition of LTP Maintenance: When applied after the establishment of LTP, this compound can also reverse the potentiated synaptic response, indicating a role for HCN channels in the maintenance phase of LTP.[1][3][6] This effect has been observed at perforant path-CA3 synapses.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on LTP from various studies.
Table 1: Effect of this compound on LTP Induction in the Perforant Path-CA3 Pathway
| Concentration of this compound | Timing of Application | fEPSP Amplitude (% of baseline) after HFS | Reference |
| 0.1 µM | 5 minutes before HFS | 92.4 ± 10.1% (at 30 min), 85.6 ± 12.0% (at 60 min), 85.2 ± 11.8% (at 90 min) | [1] |
Table 2: Effect of this compound on LTP Maintenance in the Perforant Path-CA3 Pathway
| Concentration of this compound | Timing of Application | fEPSP Amplitude (% of baseline) after HFS | Reference |
| 0.1 µM | 30 minutes after HFS | 92.6 ± 6.4% (at 60 min), 88.9 ± 7.6% (at 90 min) | [1] |
Table 3: Dose-Dependent Inhibition of LTP Induction by this compound in the Schaffer Collateral-CA1 Pathway
| Dose of this compound (i.c.v.) | Effect on LTP Induction | Reference |
| 0.5-10 µg | Dose-dependent inhibition | [2] |
| 5 µg | Significant reduction in LTP amplitude | [5] |
Experimental Protocols
In Vivo Electrophysiology in Rats
This protocol describes the investigation of this compound's effect on LTP in the hippocampus of anesthetized rats.
1. Animal Preparation and Surgery:
- Adult male Sprague-Dawley rats (220-280 g) are anesthetized with an appropriate anesthetic (e.g., urethane).
- The animal is placed in a stereotaxic frame.
- A recording electrode is implanted in the hippocampal CA1 or CA3 region, and a stimulating electrode is placed in the Schaffer collateral or perforant path, respectively.
- For intracerebroventricular (i.c.v.) administration, a cannula is implanted into the lateral ventricle.[2]
2. Electrophysiological Recording:
- Record baseline field excitatory postsynaptic potentials (fEPSPs) for at least 30 minutes.
- Deliver a stable baseline stimulation at a low frequency (e.g., 0.033 Hz).
3. Drug Administration:
- This compound is dissolved in normal saline.
- For studying LTP induction, administer this compound (e.g., 0.25 µg - 10 µg, i.c.v.) 30 minutes before HFS.[2][7]
- For studying LTP maintenance, administer this compound after LTP has been established.
4. LTP Induction:
- Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., 100 Hz for 1 second, repeated 3 times with a 20-second interval).
5. Post-HFS Recording:
- Record fEPSPs for at least 90 minutes after HFS to monitor the induction and maintenance of LTP.
6. Data Analysis:
- Measure the slope of the fEPSP.
- Normalize the fEPSP slope to the pre-HFS baseline.
- Compare the degree of potentiation between control and this compound-treated groups.
In Vitro Electrophysiology in Hippocampal Slices
This protocol outlines the procedure for studying the effects of this compound on LTP in acute hippocampal slices.
1. Slice Preparation:
- Anesthetize a rat or mouse and decapitate.
- Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (ACSF).
- Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
- Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.
2. Electrophysiological Recording:
- Transfer a slice to a recording chamber continuously perfused with oxygenated ACSF.
- Place a stimulating electrode in the Schaffer collaterals or perforant path and a recording electrode in the stratum radiatum of CA1 or the molecular layer of the dentate gyrus, respectively.
- Record baseline fEPSPs.
3. Drug Application:
- Dissolve this compound in ACSF to the desired final concentration (e.g., 10-50 µM).
- To study LTP induction, perfuse the slice with this compound-containing ACSF for at least 20 minutes before HFS.
- To study LTP maintenance, apply this compound after LTP has been induced.
4. LTP Induction:
- Induce LTP using an HFS protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.
5. Post-HFS Recording:
- Continue to record fEPSPs for at least 60 minutes post-HFS.
6. Data Analysis:
- Analyze the fEPSP slope as described for the in vivo protocol.
Visualizations
Signaling Pathway
Caption: this compound inhibits HCN channels, reducing presynaptic glutamate release and subsequent postsynaptic LTP induction.
Experimental Workflow
Caption: Workflow for investigating the effect of this compound on Long-Term Potentiation (LTP).
Logical Relationship
Caption: Logical flow of how this compound leads to the inhibition of Long-Term Potentiation (LTP).
References
- 1. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Low Dose this compound Attenuates the Ischemia/Reperfusion-Induced Impairment of Long-Term Potentiation Induction at Hippocampal Schaffer Collateral-CA1 Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-induced suppression of long-term potentiation was attenuated by exogenous NMDA at the Schaffer collateral-CA1 synapse in the rat in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. sejong.elsevierpure.com [sejong.elsevierpure.com]
- 7. Low dose this compound attenuates the ischemia/reperfusion-induced impairment of long-term potentiation induction at hippocampal Schaffer collateral-CA1 synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting ZD7288 Washout in Electrophysiology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the washout of ZD7288 in electrophysiology experiments.
Frequently Asked Questions (FAQs)
Why is this compound difficult to wash out?
This compound is known to be challenging to wash out due to its mechanism of action as an open-channel blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2][3] It enters the channel pore when the channel is in its open state and can become "trapped" within the channel upon its closure.[1][2][3] This trapping is a primary reason for the slow and often incomplete reversal of its blocking effect, particularly with extracellular application.[4] The molecule's ability to cross the cell membrane is limited, further contributing to poor washout from the extracellular solution.[4]
Is this compound washout ever complete?
Complete washout of this compound can be difficult to achieve, especially in whole-cell patch-clamp recordings where the drug is applied extracellularly.[4][5] Studies have shown that even after prolonged washing periods (e.g., up to 1 hour), significant block of the HCN current can persist.[5] However, in excised inside-out patch configurations where this compound is applied to the intracellular side of the membrane, washout is typically rapid and more complete.[4][6]
What are the known off-target effects of this compound?
While widely used as a selective HCN channel blocker, this compound is not entirely specific and has been shown to have off-target effects. The most significant of these is the blockade of voltage-gated sodium channels (Nav).[7][8] This can be a confounding factor in experiments, as the observed physiological effects may not be solely attributable to HCN channel inhibition. Additionally, at higher concentrations, this compound has been reported to affect T-type voltage-gated calcium channels and exocytosis.[9]
How can I be sure the effects I'm seeing are due to HCN channel blockade and not off-target effects?
To confirm that the observed effects are due to HCN channel blockade, consider the following control experiments:
-
Test for effects on sodium currents: In a separate experiment, specifically measure voltage-gated sodium currents to determine if they are affected by the concentration of this compound you are using.
-
Vary the holding potential: Since this compound is an open-channel blocker of HCN channels, its effect is voltage-dependent. The block is favored by hyperpolarization which opens HCN channels.
Troubleshooting Guides
Problem: Incomplete or very slow washout of this compound in whole-cell recordings.
-
Possible Cause 1: Trapping of this compound in the closed state of HCN channels.
-
Solution: Prolonged perfusion with a drug-free solution is the standard approach. However, due to trapping, this may not be fully effective. Some studies suggest that prolonged hyperpolarization of the cell membrane may facilitate the unbinding of this compound by promoting the open state of the channel, though this may not be practical for all experimental designs.[5]
-
-
Possible Cause 2: Insufficient perfusion rate or dead space in the perfusion system.
-
Solution: Ensure your perfusion system has a high enough flow rate to completely exchange the bath solution multiple times. Minimize the dead space in your perfusion lines to ensure a rapid and complete change of solution around the cell.
-
-
Possible Cause 3: High concentration of this compound used.
-
Solution: Use the lowest effective concentration of this compound to achieve the desired block. This will minimize the amount of drug that needs to be washed out and may reduce the extent of irreversible binding.
-
Problem: Suspected off-target effects are confounding the experimental results.
-
Possible Cause 1: this compound is blocking sodium channels in the preparation.
-
Solution: Perform a dose-response curve for the effect of this compound on sodium currents in your specific cell type. This will help you determine a concentration range where HCN channels are blocked with minimal effect on sodium channels. The IC50 for sodium channel block by this compound has been reported to be around 1.17 µM, which is significantly lower than for HCN channels in some preparations.[7]
-
-
Possible Cause 2: The observed effect is not reversible, making it difficult to attribute to a specific channel block.
-
Solution: If washout is not feasible, consider using a pre-application control. Measure the baseline activity, apply this compound, and then in a separate experiment, pre-incubate the cells with this compound to demonstrate that the target of interest is already blocked.
-
Data Presentation
Table 1: Reported IC50 Values for this compound
| Channel Type | Preparation | Reported IC50 | Reference |
| HCN1 | hHCN1 expressed in HEK293 cells | 20 ± 6 µM | [4] |
| HCN2 | hHCN2 expressed in HEK293 cells | 41 ± 15 µM | [4] |
| HCN3 | hHCN3 expressed in HEK293 cells | 34 ± 11 µM | [4] |
| HCN4 | hHCN4 expressed in HEK293 cells | 21 ± 14 µM | [4] |
| Nav | Native channels in DRG neurons | 1.17 µM | [7] |
| Ih | Guinea pig substantia nigra neurons | ~2 µM | [5] |
Experimental Protocols
Protocol 1: Standard Washout Procedure for Whole-Cell Patch-Clamp
-
Baseline Recording: Establish a stable whole-cell recording and record baseline currents for at least 5-10 minutes.
-
This compound Application: Perfuse the bath with a solution containing the desired concentration of this compound. Monitor the current until a steady-state block is achieved. This may take several minutes.[4]
-
Washout: Switch the perfusion to a drug-free external solution.
-
Prolonged Perfusion: Continue perfusing with the drug-free solution for an extended period (e.g., 30-60 minutes).[5] The volume of the perfusion solution should be at least 10-20 times the volume of the recording chamber to ensure complete exchange.
-
Monitor Recovery: Continuously monitor the current to assess the extent and time course of recovery.
Protocol 2: Intracellular Application and Washout in Inside-Out Patch-Clamp
-
Excise Patch: After establishing a whole-cell configuration, gently pull the pipette away from the cell to form an inside-out patch.
-
Baseline Recording: Record baseline channel activity with the intracellular face of the membrane exposed to the bath solution.
-
This compound Application: Perfuse the bath with a solution containing this compound. The block should be rapid, occurring within seconds.[4]
-
Washout: Switch the perfusion to a drug-free solution.
-
Monitor Recovery: The recovery of channel activity should also be rapid and relatively complete.
Mandatory Visualizations
Caption: Mechanism of this compound action and trapping.
Caption: Experimental workflow for this compound washout.
References
- 1. rupress.org [rupress.org]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Voltage-Controlled Gating at the Intracellular Entrance to a Hyperpolarization-Activated Cation Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing ZD7288 Working Concentration for Brain Slices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the working concentration of ZD7288 for brain slice electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pharmacological agent that acts as a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][2] These channels are responsible for the hyperpolarization-activated cation current, commonly known as Ih or If, which plays a crucial role in regulating neuronal excitability, pacemaking activity, and synaptic integration.[2][3] By blocking HCN channels, this compound can reduce the depolarizing "sag" observed in response to hyperpolarizing current injections and slow down the firing rate of spontaneously active neurons.[4][5]
Q2: What are the known off-target effects of this compound?
While this compound is widely used as an HCN channel blocker, it is crucial to be aware of its potential off-target effects. The most significant off-target action is the blockade of voltage-gated sodium (Na+) channels, which can occur at concentrations similar to or even lower than those required for complete HCN channel inhibition.[1] Some studies have also reported blockade of T-type calcium (Ca2+) channels, although this typically occurs at much higher concentrations (IC50 > 100 µM).[1][2] These off-target effects can confound the interpretation of experimental results, and it is therefore essential to use the lowest effective concentration of this compound and to perform appropriate control experiments.
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in water and DMSO. For a 10 mM stock solution, you can dissolve 2.93 mg of this compound (with a molecular weight of 292.81 g/mol ) in 1 mL of deionized water or DMSO. It is recommended to prepare fresh solutions for each experiment, although stock solutions can be stored at -20°C.[6] Always refer to the manufacturer's instructions for specific details on solubility and storage.
Q4: How long does it take for this compound to take effect and is it reversible?
The onset of this compound action is relatively slow, often taking 10-15 minutes to reach a steady-state block of Ih when applied extracellularly.[4][7] The washout of this compound is also reported to be very slow and often incomplete, with some studies noting no significant recovery even after an hour of washing.[4][7] This suggests that this compound may act intracellularly, crossing the cell membrane to block the channel from the inside.[4][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No effect of this compound on Ih or neuronal firing. | 1. Insufficient drug concentration. | Increase the concentration of this compound in a stepwise manner (e.g., 1, 5, 10, 30 µM). |
| 2. Inadequate incubation time. | Ensure the brain slice is perfused with the this compound-containing ACSF for at least 15-20 minutes to allow for sufficient drug penetration and channel blockade.[4] | |
| 3. Low expression of HCN channels in the recorded neurons. | Verify the expression of HCN channels in your specific neuronal population through literature review or immunohistochemistry. | |
| 4. Degraded this compound stock solution. | Prepare a fresh stock solution of this compound. | |
| Unexpected changes in action potential waveform (e.g., decreased amplitude, broadening). | 1. Off-target blockade of sodium channels. | This is a known side effect, especially at higher concentrations.[1] Reduce the this compound concentration to the lowest effective level for HCN channel blockade. Consider using a different HCN channel blocker, such as Ivabradine, for comparison.[6] |
| 2. Rundown of the patched cell. | Monitor the health of the neuron throughout the experiment by checking resting membrane potential and input resistance. | |
| Variability in the effect of this compound between experiments. | 1. Inconsistent brain slice quality. | Optimize your slice preparation protocol to ensure consistent slice health.[8] |
| 2. Differences in drug application. | Ensure consistent perfusion rates and complete exchange of the bath solution. | |
| 3. Age-dependent differences in HCN channel expression or function. | Be aware that the modulatory effect of HCN channels can differ between developmental stages.[9] | |
| This compound appears to affect synaptic transmission. | 1. Presynaptic HCN channels. | HCN channels can be present on presynaptic terminals and modulate neurotransmitter release.[10] This is a genuine physiological effect and not necessarily an off-target effect. |
| 2. Altered network excitability. | Blocking Ih can change the overall excitability of the neuronal network, indirectly affecting synaptic transmission. |
Data Presentation
This compound Concentration and Effects
| Concentration | Target | Effect | Reference |
| 0.1 µM | HCN Channels | Inhibition of Long-Term Potentiation (LTP) induction. | [11] |
| 2 µM | Ih | Apparent half-maximum blocking concentration in guinea pig substantia nigra neurons. | [4] |
| < 2 µM | Sodium Channels | IC50 for sodium channel block in DRG neurons. | [1] |
| 10 µM | HCN Channels | Significant enhancement of Long-Term Depression (LTD) in early postnatal rats. | [9] |
| 10 µM | Ih | Reduction of outward K+ currents in mPFC pyramidal neurons. | [12] |
| 15 µM | HCN Channels | IC50 for HCN channel block in DRG neurons. | [1] |
| 30 µM | Ih | No significant effect on Na+ currents in cerebellar mossy fiber boutons. | [13] |
| 50 µM | Ih | Full block of Ih typically achieved after 10-15 minutes of exposure. | [4] |
| 50 µM | Single HCN Channels | Reduction of single-channel conductance and open probability. | [14] |
| 100 µM | T-type Ca2+ Channels | Reported IC50 for T-type calcium channel block is over 100 µM. | [1] |
Experimental Protocols
Protocol for Optimizing this compound Working Concentration
-
Brain Slice Preparation: Prepare acute brain slices (250-350 µm thick) from the desired brain region using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) with a protective cutting solution (e.g., NMDG-based solution) to improve slice viability.[8]
-
Slice Recovery: Allow slices to recover for at least 1 hour at room temperature in continuously oxygenated aCSF.
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (e.g., 2-3 mL/min).
-
Perform whole-cell patch-clamp recordings from the target neurons.
-
Establish a stable baseline recording for at least 5-10 minutes.
-
-
This compound Application:
-
Start with a low concentration of this compound (e.g., 1 µM) dissolved in the aCSF.
-
Perfuse the slice with the this compound-containing aCSF for at least 15-20 minutes to ensure adequate tissue penetration and to reach a steady-state effect.
-
Monitor the physiological parameter of interest (e.g., Ih amplitude, firing frequency, synaptic response).
-
-
Concentration-Response Curve:
-
If the initial concentration is ineffective, increase the concentration in a stepwise manner (e.g., 5 µM, 10 µM, 30 µM).
-
Allow sufficient time at each concentration to observe the full effect.
-
Construct a concentration-response curve to determine the optimal concentration for your experiment.
-
-
Control for Off-Target Effects:
-
At the determined optimal concentration, perform control experiments to assess potential off-target effects. For example, measure voltage-gated sodium currents to check for unintended blockade.
-
Consider using a structurally different HCN channel blocker (e.g., Ivabradine) to confirm that the observed effects are due to HCN channel inhibition.[6]
-
Visualizations
References
- 1. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 3. Constitutively active HCN channels constrain detrusor excitability and modulate evoked contractions of human bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. "Preparation of Acute Brain Slices Using an Optimized N-Methyl-D-glucam" by Jonathan T Ting, Brian R Lee et al. [digitalcommons.providence.org]
- 9. This compound enhances long-term depression at early postnatal medial perforant path-granule cell synapses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pre-synaptic HCN1 channels regulate excitatory neurotransmission at select cortical synapses by altering CaV3.2 Ca2+ channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 14. Single channel properties of hyperpolarization-activated cation currents in acutely dissociated rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288 stability and solubility in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed information on the stability and solubility of ZD7288 in aqueous solutions. It includes troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the best solvent for preparing this compound stock solutions?
A1: this compound is readily soluble in both Water and Dimethyl Sulfoxide (DMSO) up to a concentration of 100 mM.[1][2] It is also soluble in ethanol at approximately 50 mg/mL and in dimethyl formamide (DMF) at about 30 mg/mL.[3] The choice of solvent depends on the experimental requirements. For cell culture, DMSO is a common choice, but ensure the final concentration in your assay is low to avoid solvent-induced physiological effects.[3] For direct aqueous applications, preparing the stock in water or PBS (pH 7.2) is recommended.[3]
Q2: My this compound solution appears to have precipitated. What should I do?
A2: Precipitation can occur if the solution has been stored, especially at low temperatures. Before use, it is crucial to equilibrate the solution to room temperature and visually inspect for any precipitate.[1] If crystals are present, gentle warming and vortexing can help redissolve the compound. Always ensure the solution is completely clear before making further dilutions or applying it to your experiment.
Q3: How should I store my this compound stock solutions and for how long are they stable?
A3: For optimal stability, reconstituted stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen.[4]
-
-20°C: Solutions are stable for up to one to three months.[1][4][5]
-
-80°C: Solutions can be stored for up to six months.[5]
It is strongly recommended to prepare fresh aqueous solutions for daily use and to avoid storing them for more than one day, as they are considered unstable.[3][6] The solid, powdered form of this compound should be stored desiccated at +2°C to +8°C.[2][4]
Q4: I am not observing the expected inhibitory effect in my experiment. What could be the cause?
A4: There are several potential reasons for a lack of efficacy:
-
Solution Degradation: Aqueous solutions of this compound are not recommended for long-term storage.[3] If your working solution was not prepared fresh, the compound may have degraded. Always use freshly prepared solutions or properly stored frozen aliquots.[1][6]
-
Insufficient Concentration: The IC₅₀ for HCN channel blockade is approximately 15.0 µM.[1] However, this compound also blocks Na+ currents with an IC₅₀ of 1.17 µM.[1][7] Ensure your working concentration is appropriate for the specific channel and experimental system you are studying.
-
Slow Onset of Action: When applied extracellularly, the onset of this compound action can be slow, taking several minutes to reach a steady-state inhibition.[8] Ensure your incubation time is sufficient for the blocker to take effect.
-
Incorrect pH or Buffer: While specific data on pH-dependent stability is limited, significant deviations from physiological pH could potentially affect the compound's structure and activity. Use standard buffers like PBS (pH 7.2) for aqueous preparations.[3]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Solubility Data
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Citations |
|---|---|---|---|
| Water | 100 | 29.28 | [1][2] |
| DMSO | 100 | 29.28 | [1][2] |
| PBS (pH 7.2) | ~34 | ~10 | [3] |
| Ethanol | ~171 | ~50 | [3] |
| DMF | ~102 | ~30 |[3] |
Note: The molecular weight of this compound (292.81 g/mol ) was used for calculations. Batch-specific molecular weights may vary due to hydration.[2]
Table 2: Storage and Stability of Solutions
| Storage Temperature | Duration | Recommendations | Citations |
|---|---|---|---|
| Room Temperature | Not Recommended | Prepare and use on the same day. | [1][3] |
| -20°C | 1 to 3 months | Aliquot to avoid freeze-thaw cycles. | [1][4][5] |
| -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |[5] |
Experimental Protocols
Protocol for Preparing a 100 mM this compound Stock Solution in DMSO
-
Preparation: Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh out the desired amount of this compound. For example, to prepare 1 mL of a 100 mM stock, you would need 29.28 mg.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the powder. For 29.28 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until all the solid has completely dissolved. Gentle warming in a water bath (37°C) can be used if necessary, but avoid excessive heat.
-
Aliquoting: Dispense the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to 3 months or at -80°C for up to 6 months.[4][5]
Protocol for Preparing an Aqueous Working Solution from a DMSO Stock
-
Thawing: Retrieve a single aliquot of the frozen DMSO stock solution. Allow it to thaw completely and equilibrate to room temperature.
-
Inspection: Centrifuge the tube briefly to collect the contents and visually inspect to ensure there is no precipitate.
-
Dilution: Perform serial dilutions of the stock solution into your aqueous experimental buffer (e.g., PBS, artificial cerebrospinal fluid) to achieve the final desired concentration.
-
Mixing: Mix thoroughly by gentle vortexing or inversion after each dilution step.
-
Usage: Use the final aqueous working solution on the same day it is prepared. Do not store aqueous dilutions.[3]
Visual Guides and Diagrams
Mechanism of Action of this compound
Caption: this compound blocks HCN channels, inhibiting the Ih current and neuronal firing.
Experimental Workflow for this compound Solution Preparation
Caption: A step-by-step workflow for the preparation and use of this compound solutions.
Troubleshooting Guide for this compound Solutions
Caption: A logical guide for troubleshooting common issues with this compound solutions.
References
- 1. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 2. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ZD 7288 - CAS 133059-99-1 - Calbiochem | 508510 [merckmillipore.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Potential neurotoxic effects of long-term ZD7288 exposure
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of ZD7288 in neuroscience research, with a focus on potential neurotoxic effects of long-term exposure.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological agent widely used in research to block the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] These channels, which conduct the inward current known as Ih (or If in the heart), are crucial for regulating neuronal excitability, resting membrane potential, and synaptic integration.[3] By blocking HCN channels, this compound allows researchers to investigate the physiological and pathophysiological roles of these channels in the nervous system.
Q2: Is there evidence that long-term exposure to this compound is neurotoxic?
A2: Direct studies focusing on the long-term neurotoxicity of this compound under normal physiological conditions are limited. However, given the critical role of HCN channels in neuronal homeostasis, it is plausible that chronic blockade could have detrimental effects.[2][3] For instance, loss-of-function mutations in HCN channels have been associated with neurodevelopmental problems, including microcephaly in mice, due to impaired neural stem cell proliferation.[4] This suggests that sustained inhibition of HCN channels could potentially impact neuronal health and development.
Q3: Can this compound be neuroprotective?
A3: Yes, in specific pathological contexts such as ischemic injury, this compound has demonstrated neuroprotective effects. Studies have shown that this compound can decrease the percentage of apoptotic neurons and improve neuronal viability in models of oxygen-glucose deprivation/reperfusion.[5][6]
Q4: Are there any known off-target effects of this compound?
A4: Yes, it is crucial to be aware that this compound is not entirely specific to HCN channels. Research has shown that this compound can also block sodium (Na+) channels, which could confound the interpretation of experimental results.[7] When designing experiments, it is important to include appropriate controls to account for potential off-target effects.
Q5: What are the known systemic effects of this compound in vivo?
A5: Systemic administration of this compound in animal models has been shown to induce emesis (vomiting), indicating it can exert effects on the central nervous system.[8] It is also used to reduce heart rate by blocking HCN channels in the sinoatrial node.
Troubleshooting Guides
Problem 1: Unexpected changes in neuronal firing patterns unrelated to HCN channel blockade.
-
Possible Cause: Off-target effects on sodium channels. This compound has been reported to block Na+ channels, which can significantly alter neuronal excitability and action potential dynamics.[7]
-
Troubleshooting Steps:
-
Perform control experiments using a structurally different HCN channel blocker, if available.
-
Use a specific sodium channel blocker in a separate experimental group to compare the effects.
-
Carefully analyze the changes in action potential waveform, as effects on the rising phase may suggest sodium channel involvement.
-
Problem 2: Observed effects on cell proliferation or differentiation in neural stem cell cultures.
-
Possible Cause: HCN channels play a role in the cell cycle of neural progenitors.[4]
-
Troubleshooting Steps:
-
Assess cell cycle progression using techniques like flow cytometry to determine if there is an accumulation of cells in a specific phase.
-
Investigate the expression of cell cycle-related genes to understand the molecular mechanisms involved.
-
Consider the developmental stage of the cells, as the effects of HCN channel blockade may be context-dependent.
-
Problem 3: Discrepancies between in vitro and in vivo results.
-
Possible Cause: Systemic effects of this compound or differences in drug accessibility to the target tissue.
-
Troubleshooting Steps:
-
For in vivo studies, consider the route of administration and the potential for this compound to cross the blood-brain barrier.
-
Be aware of the emetic effects of this compound, which could influence animal behavior and physiology.[8]
-
When possible, use local application methods (e.g., intracerebroventricular injection) to target specific brain regions and minimize systemic effects.[9]
-
Data Presentation
Table 1: Effects of this compound on Neuronal Viability and Apoptosis in an In Vitro Ischemia Model
| Cell Type | This compound Concentration | Exposure Duration | Outcome Measure | Result |
| HT22 Hippocampal Neurons | 1, 5, 10, 20 µmol/L | 2 hours pre-OGD/R | Cell Viability (CCK-8) | No effect on normoxic neurons |
| HT22 Hippocampal Neurons | 10 µmol/L | 2 hours pre-OGD/R | Apoptotic Neurons (%) | Significant decrease |
OGD/R: Oxygen-Glucose Deprivation/Reperfusion
Table 2: Effects of this compound on Neuronal Excitability In Vitro
| Neuron Type | This compound Concentration | Outcome Measure | Result |
| Lateral Habenula Neurons | 10 µM | Tonic Firing | Decreased |
| Lateral Habenula Neurons | 10 µM | Resting Membrane Potential | Hyperpolarized |
| Subthalamic Nucleus Neurons | Not specified | Autonomous Activity | No effect |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
-
Objective: To assess the effect of this compound on the viability of neuronal cells.
-
Methodology:
-
Plate HT22 hippocampal neurons in a 96-well plate at a suitable density.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µmol/L) or vehicle control for the desired duration.
-
For ischemia models, expose the cells to oxygen-glucose deprivation for a specified time, followed by reperfusion with or without this compound.[5]
-
Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
2. Apoptosis Detection by Flow Cytometry
-
Objective: To quantify the percentage of apoptotic neurons following this compound treatment.
-
Methodology:
-
Culture neuronal cells (e.g., HT22) and treat with this compound and/or subject them to an apoptotic stimulus (e.g., OGD/R).[5]
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in binding buffer.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic, while PI staining indicates necrotic or late apoptotic cells.
-
Mandatory Visualization
Caption: Role of HCN channels in neuronal function and their blockade by this compound.
Caption: Workflow for assessing this compound's effect on neuronal apoptosis.
References
- 1. HCN channels: function and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HCN channels: structure, cellular regulation and physiological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Developmental HCN channelopathy results in decreased neural progenitor proliferation and microcephaly in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Blockade of HCN2 Channels Provides Neuroprotection Against Ischemic Injury via Accelerating Autophagic Degradation in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound ameliorates long-term cerebral ischemia reperfusion-induced deterioration of spatial memory by regulating the expressions of NMDA receptor subunits in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reversibility of ZD7288 Block in Patch Clamp Recordings
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reversibility of ZD7288 block in patch clamp recordings. It addresses common questions and troubleshooting scenarios encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Is the block of HCN channels by this compound reversible?
The reversibility of this compound block on hyperpolarization-activated cyclic nucleotide-gated (HCN) channels is highly dependent on the experimental configuration. In whole-cell patch clamp and in vitro slice preparations where this compound is applied extracellularly, the block is often described as slowly reversible or functionally irreversible.[1][2][3][4] Many studies report no significant recovery of HCN current (Ih) even after prolonged washout periods of up to an hour.[1]
Q2: Why is this compound block difficult to reverse with extracellular washout?
The poor reversibility is attributed to the proposed intracellular site of action of this compound.[1][2] It is believed that this compound, a lipophilic quaternary cation, crosses the cell membrane to block the HCN channel from the inside. The molecule may then become trapped within the channel pore when the channel closes, making it difficult to wash out from the extracellular solution.[5]
Q3: Are there any conditions under which this compound block is reversible?
Yes, this compound washout has been shown to be possible in excised inside-out patch clamp recordings. In this configuration, the intracellular side of the membrane is directly accessible to the bathing solution, allowing for a more effective removal of the blocker from its binding site.[4] Additionally, the block of off-target effects, such as on sodium channels, has been reported to be reversible with washout.[6]
Q4: How long does it typically take for this compound to block HCN channels?
The onset of this compound block is relatively slow when applied to the bath solution in whole-cell or slice recordings. It can take anywhere from 3 to 15 minutes to reach a steady-state block of the HCN current.[1]
Q5: Does this compound have off-target effects that are reversible?
Yes, this compound has been shown to block voltage-gated sodium channels.[6] Importantly, this block of sodium currents has been observed to be reversible upon washout of the drug.[6] This is a critical consideration when interpreting data, as residual effects after washout may not be related to HCN channel activity.
Troubleshooting Guide
Issue: HCN current (Ih) does not recover after prolonged washout of this compound.
-
Explanation: This is the expected outcome in many experimental setups, particularly in whole-cell recordings with extracellular drug application. The block is often functionally irreversible due to the intracellular binding and potential trapping of this compound within the HCN channel.
-
Recommendation:
-
For experimental design, consider this compound as a tool for producing a persistent block of HCN channels rather than for studying acute, reversible effects.
-
If reversibility is essential for your experimental question, consider using an inside-out patch configuration.
-
Alternatively, other HCN channel blockers with different mechanisms of action and reversibility profiles could be explored.
-
Issue: Some but not all this compound-induced effects are reversed after washout.
-
Explanation: this compound can have off-target effects, most notably on voltage-gated sodium channels. The block of sodium channels is typically reversible.[6] Therefore, if your experimental preparation has both HCN and sodium channels sensitive to this compound, you may observe a partial recovery of cellular function corresponding to the washout of the sodium channel block, while the HCN channel block persists.
-
Recommendation:
-
Carefully dissect the pharmacological profile of this compound in your specific preparation.
-
Use specific sodium channel blockers (e.g., tetrodotoxin) to isolate the effects of this compound on HCN channels.
-
Analyze the kinetics of the remaining block to distinguish between effects on different channel types.
-
Issue: The onset of the this compound block is very slow.
-
Explanation: A slow onset of 3-15 minutes is characteristic of extracellularly applied this compound as it needs to cross the cell membrane to reach its intracellular binding site.[1]
-
Recommendation:
-
Ensure a stable recording for a sufficient duration to allow the block to reach a steady state before taking measurements.
-
If a faster onset is required, intracellular application of this compound through the patch pipette can be considered, though this would preclude washout experiments.
-
Quantitative Data Summary
| Parameter | Cell Type/Preparation | This compound Concentration | Washout Duration | % Recovery of Ih | Citation |
| Reversibility | Guinea Pig Substantia Nigra Neurons | 50 µM | 1 hour | No significant recovery | [1] |
| Reversibility | Amphibian Rod Photoreceptors | 1-100 µM | Not specified | Irreversible | [2] |
| Reversibility | Fast-spiking Basket Cells | Not specified | Not specified | Largely irreversible | [3] |
| Reversibility (Off-target) | DRG Neurons (Na+ current) | 1-100 µM | Not specified | Recovered upon washout | [6] |
Experimental Protocols
Standard Whole-Cell Patch Clamp Protocol for Assessing this compound Effects
-
Establish a stable whole-cell recording: Obtain a gigaseal and establish the whole-cell configuration. Allow the cell to dialyze with the intracellular solution for several minutes to ensure stable baseline recordings.
-
Record baseline HCN currents (Ih): Elicit Ih using a hyperpolarizing voltage step protocol (e.g., from a holding potential of -60 mV to -140 mV). Record stable baseline currents for at least 5-10 minutes.
-
Bath apply this compound: Perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) containing the desired concentration of this compound.
-
Monitor the block: Continuously monitor the Ih amplitude as the block develops. The onset is typically slow, so continue the application for 10-20 minutes or until a steady-state block is achieved.
-
Initiate washout: Switch the perfusion back to the control aCSF without this compound. Ensure a high perfusion rate to facilitate the removal of the drug from the recording chamber.
-
Monitor for recovery: Record the Ih for an extended period (e.g., 30-60 minutes) to assess the extent of recovery.
Visualizations
References
- 1. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bradycardiac agent this compound blocks the hyperpolarization-activated current (I(h)) in retinal rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Blocker State Dependence and Trapping in Hyperpolarization-Activated Cation Channels: Evidence for an Intracellular Activation Gate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288 impact on neuronal firing rate analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD7288 in neuronal firing rate analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a pharmacological agent that primarily functions as a blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[1][] These channels are responsible for the hyperpolarization-activated inward current, denoted as Ih or If, which plays a crucial role in regulating neuronal excitability and rhythmic firing.[3][4] By blocking HCN channels, this compound inhibits this current, leading to a hyperpolarization of the neuronal membrane potential.[3]
Q2: What are the expected effects of this compound on the electrophysiological properties of a neuron?
A2: Application of this compound is expected to produce several characteristic changes in neuronal electrophysiology:
-
Hyperpolarization of the resting membrane potential: By blocking the depolarizing Ih current, this compound typically leads to a more negative resting membrane potential.[3]
-
Increased input resistance: The closure of HCN channels reduces the overall conductance of the neuronal membrane, resulting in an increased input resistance.[3][5]
-
Elimination of the "sag" in response to hyperpolarizing current: The voltage "sag" observed during a hyperpolarizing current injection is a hallmark of Ih activation. This compound effectively abolishes this sag.[5][6]
-
Alteration of firing rate: The impact on firing rate can be complex and neuron-type dependent. While hyperpolarization might decrease spontaneous firing, the increased input resistance can enhance the neuron's responsiveness to depolarizing inputs.[7][8]
Q3: Are there any known off-target effects of this compound?
A3: Yes, it is crucial to be aware of potential off-target effects. Studies have shown that this compound can also block sodium (Na+) channels, with an IC50 that can be lower than that for HCN channels in some preparations.[9][10] This can confound the interpretation of results, as Na+ channel blockade will directly impact action potential generation and propagation.[9] Some research also suggests that at very high concentrations, this compound may affect calcium (Ca2+) channels.[9] Therefore, it is recommended to use the lowest effective concentration of this compound and to consider control experiments to rule out contributions from off-target effects.[5]
Q4: What is a typical working concentration for this compound in in vitro experiments?
A4: The effective concentration of this compound can vary depending on the cell type and the specific HCN channel isoforms expressed. However, a common concentration range used in published studies is 10-100 µM.[5][6][11] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental preparation. To minimize off-target effects, some studies recommend using concentrations around 10 µM for a limited duration.[5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound on neuronal properties. | 1. Low or absent HCN channel expression: The neuron type under investigation may not express a significant level of HCN channels. | 1. Verify HCN channel expression using techniques like immunohistochemistry or qPCR. Review literature for expected HCN expression in your cell type. |
| 2. Incorrect drug concentration: The concentration of this compound may be too low to effectively block the HCN channels. | 2. Perform a dose-response experiment to determine the optimal concentration. | |
| 3. Degraded this compound: The this compound stock solution may have lost its activity. | 3. Prepare a fresh stock solution of this compound. Ensure proper storage conditions as per the manufacturer's instructions. | |
| Unexpected decrease in firing rate or complete cessation of firing. | 1. Off-target block of sodium channels: this compound can block Na+ channels, which are essential for action potential generation. | 1. Use the lowest effective concentration of this compound. Consider using a more specific HCN channel blocker if available. Perform control experiments with known Na+ channel blockers to compare effects. |
| 2. Significant hyperpolarization: In neurons where HCN channels contribute significantly to the resting membrane potential, this compound can cause a strong hyperpolarization that moves the membrane potential far from the action potential threshold. | 2. Use current injection to hold the membrane potential at a consistent level before and after this compound application to isolate the drug's effect on firing properties independent of resting potential changes. | |
| Irreversible effects after washout. | 1. Slow washout kinetics: this compound can have slow washout times, and complete recovery may not be observed within a typical experimental timeframe. | 1. Prolong the washout period. Some studies report that the block can be irreversible or very slowly reversible upon extracellular application.[12] Intracellular application may allow for faster washout. |
| 2. Lipophilic nature of the drug: this compound is a lipophilic quaternary cation, which may allow it to accumulate in the cell membrane or enter the cell, leading to a prolonged effect.[6] | 2. Be aware of this property when designing washout protocols. | |
| Variability in the effect of this compound between cells. | 1. Heterogeneous HCN channel expression: Different neurons, even within the same population, can exhibit varying levels of HCN channel expression. | 1. Characterize the electrophysiological properties of each cell before drug application to correlate the magnitude of the this compound effect with baseline properties (e.g., presence of a voltage "sag"). |
| 2. Differential expression of HCN channel isoforms: The four HCN isoforms (HCN1-4) have different sensitivities to this compound. | 2. If possible, identify the specific HCN isoforms expressed in your cells of interest. |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording to Assess the Effect of this compound on Neuronal Intrinsic Properties
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols.
-
Recording Setup:
-
Use a whole-cell patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ.
-
Fill the pipette with an intracellular solution containing (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).
-
Continuously perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2.
-
-
Data Acquisition:
-
Establish a stable whole-cell recording in current-clamp mode.
-
Record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments, 500 ms duration) to assess input resistance, voltage "sag," and firing rate.
-
-
This compound Application:
-
Prepare a stock solution of this compound (e.g., 10 mM in water) and dilute it to the final desired concentration (e.g., 10-50 µM) in aCSF.
-
Bath-apply the this compound-containing aCSF for a sufficient duration (e.g., 10-15 minutes) to allow for complete channel blockade.[6]
-
-
Post-Drug Data Acquisition:
-
Repeat the same series of current injections as in the baseline condition.
-
-
Washout:
-
Perfuse the chamber with drug-free aCSF for an extended period (e.g., >30 minutes) to attempt washout.
-
-
Analysis:
-
Compare the resting membrane potential, input resistance (calculated from the linear portion of the I-V curve), sag ratio, and the number of action potentials elicited by depolarizing current steps before, during, and after this compound application.
-
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Effect | Reference |
| Firing Frequency | CA1 PV+ Interneurons | 10 µM | No significant change in response to a +350 pA current step. | [5] |
| Action Potential Threshold | CA1 PV+ Interneurons | 10 µM | No significant change. | [5] |
| Resting Membrane Potential | CA1 PV+ Interneurons with "sag" | 10 µM | No significant change. | [5] |
| Input Resistance | CA1 PV+ Interneurons with "sag" | 10 µM | No significant change with small hyperpolarizing steps; significant increase with larger steps that elicit a sag. | [5] |
| Voltage Sag | CA1 PV+ Interneurons with "sag" | 10 µM | Significantly blocked. | [5] |
| Glutamate Release | Cultured Hippocampal Neurons | 1, 5, 50 µM | Concentration-dependent decrease. | [13] |
| IC50 for HCN Channels | DRG Neurons | 15 µM | Inhibition of HCN currents. | [9] |
| IC50 for Na+ Channels | DRG Neurons | 1.17 µM | Inhibition of Na+ currents. | [9] |
Visualizations
Caption: HCN channel activation pathway and the inhibitory effect of this compound.
References
- 1. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 3. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, a blocker of the HCN channel family, increases doubling time of mouse embryonic stem cells and modulates differentiation outcomes in a context-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ZD7288 and Neuronal Resting Membrane Potential
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ZD7288. The focus is on understanding and controlling for its effects on neuronal resting membrane potential during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound on neuronal resting membrane potential?
This compound is a selective blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] These channels conduct a mixed sodium/potassium inward current known as Ih.[3] In many neurons, HCN channels are partially open at resting membrane potential, contributing a depolarizing current. By blocking these channels, this compound removes this depolarizing influence, leading to a hyperpolarization of the resting membrane potential and an increase in input resistance.[4][5][6]
Q2: I've applied this compound, but I don't observe the expected hyperpolarization of the resting membrane potential. What could be the reason?
Several factors could contribute to a lack of observable hyperpolarization:
-
Cell-Type Specificity: The expression and functional significance of HCN channels at rest vary significantly between different neuronal populations. In some neurons, such as certain parvalbumin-positive interneurons in the CA1 region of the hippocampus, this compound has been shown to have no effect on the resting membrane potential.[7]
-
Low HCN Channel Contribution at Rest: In some neurons, the contribution of Ih to the resting membrane potential may be minimal, resulting in a negligible hyperpolarization upon blockade with this compound.
-
Experimental Conditions: The holding potential of the neuron in your recording configuration can influence the observed effect. If the cell is not sufficiently hyperpolarized to activate HCN channels, the effect of this compound will be less apparent.
-
Drug Concentration and Application Time: Insufficient concentration or application time of this compound may lead to incomplete blockade of HCN channels. It is crucial to allow enough time for the drug to perfuse the tissue and exert its effect.[8]
Q3: What are the potential off-target effects of this compound that could influence my results?
While this compound is considered a specific HCN channel blocker, potential off-target effects have been reported, particularly at higher concentrations and with prolonged application.[7] These can include:
-
Effects on Neurotransmitter Release: this compound has been shown to reduce the release of glutamate.[9] This can confound studies of synaptic plasticity and network activity.
-
Alterations in Intracellular Calcium Levels: this compound can attenuate glutamate-induced rises in intracellular calcium ([Ca2+]i).[9]
-
Interaction with other ion channels: Although less common, the possibility of this compound interacting with other ion channels, especially at high concentrations, cannot be entirely ruled out.
To minimize off-target effects, it is recommended to use the lowest effective concentration of this compound and to limit the duration of its application.[6][7]
Q4: How can I experimentally control for the effects of this compound on resting membrane potential?
To isolate the effects of this compound on neuronal excitability independent of the change in resting membrane potential, you can inject a tonic depolarizing current to bring the membrane potential back to the pre-ZD7288 baseline.[4] This allows you to assess changes in input resistance and firing properties that are solely due to the blockade of Ih.[4]
Troubleshooting Guides
Issue: Unexpected changes in synaptic transmission after this compound application.
-
Verify HCN channel blockade: Confirm that this compound is effectively blocking Ih in your preparation by observing the characteristic increase in input resistance and elimination of the "sag" in response to hyperpolarizing current injections.[4][5]
-
Rule out presynaptic effects: To determine if the observed effects are due to presynaptic modulation of transmitter release, you can measure miniature postsynaptic currents (mPSCs). A change in mPSC frequency would suggest a presynaptic mechanism.[10]
-
Use genetic controls: If available, using knockout animals for specific HCN channel subunits (e.g., HCN1-/-) can help confirm that the effects of this compound are on-target.[7][11]
-
Limit drug exposure: Use the lowest effective concentration and shortest application time to minimize potential off-target effects.[6][7]
Quantitative Data Summary
| Parameter | Cell Type | This compound Concentration | Observed Effect | Reference |
| Resting Membrane Potential | CA1 Pyramidal Neuron | 20 µM | Hyperpolarization | [4] |
| CA1 Pyramidal Neuron | 10 µM | Hyperpolarization of 5-6 mV | [5] | |
| Cerebellar Mossy Fiber Boutons | 30 µM | Hyperpolarization of 5.4 mV | [3] | |
| Dentate Gyrus Granule Cells | Not Specified | Hyperpolarization | [12] | |
| Layer II Stellate Cells | Not Specified | Profound hyperpolarization | [6] | |
| Parvalbumin-positive Interneurons (CA1) | 10 µM | No significant change | [7] | |
| Input Resistance | CA1 Pyramidal Neuron | 10 µM | Increased by 63 ± 18% | [5] |
| Cerebellar Mossy Fiber Boutons | 30 µM | Doubled | [3] | |
| Dentate Gyrus Granule Cells | Not Specified | Increased | [12] | |
| Layer II Stellate Cells | Not Specified | Increased | [6] | |
| Glutamate Release | Cultured Hippocampal Neurons | 1, 5, 50 µM | Decreased to 69.0%, 31.4%, and 4.4% of control | [9] |
| Intracellular Ca2+ Rise (Glutamate-induced) | Cultured Hippocampal Neurons | 25, 50, 100 µM | Attenuated to 59.2%, 41.4%, and 21.0% of control | [9] |
Experimental Protocols
Current-Clamp Recording to Measure this compound Effects
-
Preparation: Prepare acute brain slices or cultured neurons as per your standard protocol.
-
Recording Setup: Obtain whole-cell patch-clamp recordings in current-clamp mode.
-
Baseline Measurement: Record the resting membrane potential and measure the input resistance by injecting a series of small hyperpolarizing current steps. Elicit action potentials with depolarizing current injections to assess baseline excitability.
-
This compound Application: Bath-apply this compound at the desired concentration (e.g., 10-30 µM).
-
Effect Measurement: After allowing sufficient time for the drug to take effect (typically 5-15 minutes), re-measure the resting membrane potential, input resistance, and neuronal excitability.
-
Control for Hyperpolarization (Optional): Inject a constant depolarizing current to return the membrane potential to the pre-drug baseline. Re-assess input resistance and excitability to isolate the effects of Ih blockade from the change in resting potential.[4]
Visualizations
Caption: Mechanism of this compound action on neuronal resting membrane potential.
References
- 1. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 4. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. HCN1 Channels Control Resting and Active Integrative Properties of Stellate Cells from Layer II of the Entorhinal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a selective hyperpolarization-activated cyclic nucleotide-gated channel blocker, inhibits hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pre-synaptic HCN1 channels regulate excitatory neurotransmission at select cortical synapses by altering CaV3.2 Ca2+ channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
ZD7288 and its potential interaction with other channel blockers
Welcome to the technical support center for ZD7288. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving the HCN channel blocker this compound, particularly in the context of its potential interactions with other ion channel blockers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My application of this compound is producing unexpected excitatory effects. Isn't it supposed to be an inhibitor of HCN channels, thereby reducing excitability?
Answer:
This is a common observation and can be attributed to the complex role of HCN channels and the potential for off-target effects of this compound. While this compound does block the hyperpolarization-activated current (Ih), which typically leads to a decrease in neuronal excitability, several factors can contribute to paradoxical excitatory effects:
-
Disinhibition: In some neuronal circuits, HCN channels are more prominently expressed on inhibitory interneurons. By blocking these channels with this compound, you may be selectively reducing the activity of inhibitory neurons, leading to a net disinhibition of the principal excitatory neurons.
-
Off-Target Effects: this compound is not perfectly selective for HCN channels. It has been reported to block other ion channels, which could contribute to excitatory phenomena. Notably, it can inhibit certain potassium channels, which would reduce hyperpolarizing currents and favor depolarization.[1]
-
Homeostatic Plasticity: Prolonged blockade of HCN channels can induce homeostatic mechanisms in the neuron or network, leading to compensatory changes that increase excitability.
Troubleshooting Steps:
-
Confirm HCN Channel Expression: Use immunohistochemistry or in-situ hybridization to verify the expression pattern of HCN channel isoforms in your specific cell type or brain region of interest. Pay close attention to expression in both excitatory and inhibitory populations.
-
Patch-Clamp Electrophysiology: Perform current-clamp recordings to directly measure the effect of this compound on the resting membrane potential and input resistance of your target neurons. A hyperpolarization and increase in input resistance are the expected direct effects of HCN channel blockade.[2]
-
Use a Structurally Different HCN Blocker: To control for off-target effects, consider using another HCN channel blocker with a different chemical structure, such as Ivabradine.[] If the excitatory effect persists, it is more likely related to the network effects of HCN channel inhibition.
Question 2: I am seeing a reduction in neurotransmitter release after applying this compound, which I did not anticipate. How can an HCN channel blocker affect presynaptic function?
Answer:
While HCN channels are often associated with postsynaptic integration, they are also expressed in presynaptic terminals and can modulate neurotransmitter release. The blockade of these channels by this compound can lead to a decrease in release through several proposed mechanisms:
-
Alteration of Presynaptic Excitability: HCN channels contribute to the resting membrane potential of the presynaptic terminal. Their blockade can lead to hyperpolarization, making it more difficult for incoming action potentials to trigger the depolarization necessary for voltage-gated calcium channel opening and subsequent vesicle fusion.
-
Interaction with Calcium Channels: this compound has been shown to have off-target effects on T-type calcium channels.[4][5] Since presynaptic calcium influx is the primary trigger for neurotransmitter release, a direct or indirect inhibition of these channels by this compound could significantly reduce synaptic transmission.
-
Modulation of Action Potential Waveform: HCN channels can influence the shape and duration of the action potential. By blocking them, this compound may alter the repolarization phase of the presynaptic action potential, which could indirectly affect the dynamics of calcium entry.
Experimental Workflow to Investigate Reduced Neurotransmitter Release:
Caption: Troubleshooting workflow for this compound-induced reduction in neurotransmitter release.
Question 3: My results with this compound are inconsistent, particularly when co-applied with a sodium channel blocker. Is there a known interaction?
Answer:
Yes, there is a documented interaction between this compound and voltage-gated sodium channels.[6][7] This is a critical consideration for any experiment involving the co-application of this compound and sodium channel blockers (e.g., tetrodotoxin, lidocaine). This compound has been shown to inhibit sodium currents, and this effect can be particularly pronounced at concentrations used to block HCN channels.
Quantitative Data on this compound's Off-Target Effects:
| Channel Type | Reported IC50 of this compound | Cell Type/Expression System | Reference |
| HCN Channels | ~1-10 µM | Various native and recombinant | [8] |
| T-type Ca2+ Channels | ~100 µM | Rat hippocampal pyramidal cells | [4][5] |
| Na+ Channels | < 2 µM | DRG neurons | [7] |
Troubleshooting Protocol for Co-application Experiments:
-
Dose-Response Curves: Generate separate dose-response curves for this compound's effect on HCN currents and sodium currents in your experimental preparation. This will help you determine a concentration of this compound that effectively blocks HCN channels with minimal impact on sodium channels, if such a window exists.
-
Control for Sodium Channel Blockade: In your experiments with this compound, include a control group where you apply a specific sodium channel blocker at a concentration that mimics the degree of sodium channel inhibition you observe with this compound. This will allow you to parse out the effects due to HCN channel blockade versus off-target sodium channel inhibition.
-
Alternative HCN Blockers: If the overlap in the effective concentrations for HCN and sodium channel blockade is too great, consider using an alternative HCN channel blocker like Ivabradine, which may have a different off-target profile.
Signaling Pathway Illustrating Potential this compound Interactions:
References
- 1. researchgate.net [researchgate.net]
- 2. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 4. ZD 7288 inhibits T-type calcium current in rat hippocampal pyramidal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits low-threshold Ca(2+) channel activity and regulates sperm function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HCN Channel Inhibitors: ZD7288 vs. Ivabradine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used hyperpolarization-activated cyclic nucleotide-gated (HCN) channel inhibitors: ZD7288 and ivabradine. HCN channels, also known as "pacemaker" channels, are crucial in regulating cellular excitability in the heart and nervous system, making them significant therapeutic targets.[][2][3] This document outlines their mechanisms of action, summarizes key experimental data, and provides detailed experimental protocols to assist researchers in selecting the appropriate inhibitor for their studies.
Mechanism of Action and Binding Sites
Both this compound and ivabradine are pore blockers of HCN channels, acting from the intracellular side.[4][5][6] They bind within the inner vestibule of the channel, but their precise interaction sites and mechanisms of block differ, leading to distinct pharmacological profiles.[4][7]
Ivabradine exhibits a use- and current-dependent block.[4] This means that for ivabradine to access its binding site, the HCN channel must first open in response to hyperpolarization.[4][5] The block is more pronounced at depolarized potentials that follow channel opening and is influenced by the flow of ions through the pore.[4][8] This current-dependent nature is a key feature of its mechanism.[4][8]
This compound , in contrast, acts as an open-state blocker, but its inhibitory action is not current-dependent.[4][7][8] It can become trapped within the channel in the closed state.[7][9] While both compounds are considered non-selective blockers of HCN isoforms, ivabradine is noted for its higher selectivity for HCN channels compared to other ion channels, which contributes to its clinical utility in reducing heart rate without significant effects on cardiac contractility or action potential duration.[4][8]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and ivabradine on different HCN channel isoforms as reported in various studies. These values can vary depending on the experimental conditions, such as the expression system and the specific voltage protocols used.
| Compound | HCN Isoform | IC50 (µM) | Expression System | Reference |
| Ivabradine | hHCN4 | 2.0 | HEK 293 cells | [8] |
| mHCN1 | 0.94 | HEK 293 cells | [8] | |
| hHCN2 | ~2.9 | COS7 cells | [10] | |
| WT hHCN4 (open state) | 120.7 | HEK 293 cells | [5] | |
| This compound | hHCN1 | 20 | HEK 293 cells | [11] |
| hHCN2 | 41 | HEK 293 cells | [11] | |
| hHCN3 | 34 | HEK 293 cells | [11] | |
| hHCN4 | 21 | HEK 293 cells | [11] |
Signaling Pathway of HCN Channel Inhibition
The following diagram illustrates the general mechanism of HCN channel inhibition by intracellular pore blockers like this compound and ivabradine.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Characterizing HCN Channel Inhibitors
This protocol is a standard method for measuring the inhibitory effects of compounds on HCN channels expressed in cell lines.
1. Cell Preparation:
-
Culture HEK293 or CHO cells stably or transiently expressing the desired HCN channel isoform (e.g., hHCN1, hHCN4).
-
Plate cells onto glass coverslips 24-48 hours before recording.
2. Recording Solutions:
-
External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To better isolate HCN currents, BaCl₂ (1 mM) and MnCl₂ (2 mM) can be added to block other currents.[5]
-
Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 MgCl₂, 1 EGTA, 10 HEPES, 2 ATP (Na-salt), 0.1 GTP (Na-salt) (pH 7.2 with KOH).
3. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings at a controlled temperature (e.g., 32-35°C).
-
Use an amplifier (e.g., Axopatch 200B) and digitize the data.
-
Hold the cell at a potential where HCN channels are closed (e.g., -35 mV).
-
Apply hyperpolarizing voltage steps to activate the HCN channels (e.g., steps from -40 mV to -145 mV).[5]
-
To measure use-dependent block, apply repetitive activating/deactivating steps (e.g., -100 mV for 1.8 s followed by +5 mV for 0.45 s, repeated every 6 s).[8]
4. Drug Application:
-
Dissolve this compound or ivabradine in the external solution to the desired concentration from a stock solution.
-
Perfuse the recording chamber with the drug-containing solution.
5. Data Analysis:
-
Measure the peak inward current amplitude in the absence (control) and presence of the inhibitor.
-
Calculate the percentage of block at each concentration.
-
Fit the concentration-response data with the Hill equation to determine the IC50 value.
Experimental Workflow for Comparing HCN Inhibitors
The following diagram outlines a typical workflow for the comparative evaluation of HCN channel inhibitors.
References
- 2. The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Characterization of drug binding within the HCN1 channel pore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to ZD7288 and Zatebradine in Cardiac Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZD7288 and zatebradine, two key pharmacological tools used in cardiac research to investigate the role of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, also known as the "funny" or f-channels. These channels are critical in regulating cardiac automaticity. This document outlines their mechanism of action, comparative efficacy, and the experimental protocols utilized in their study.
Mechanism of Action: Targeting the Cardiac Pacemaker Current
Both this compound and zatebradine are potent blockers of HCN channels, which are responsible for the pacemaker current (If) in the sinoatrial node (SAN)[1][2]. This current plays a crucial role in the diastolic depolarization phase of the action potential, thereby controlling the heart rate. By inhibiting HCN channels, both compounds reduce the slope of diastolic depolarization, leading to a decrease in heart rate[3].
Zatebradine, also known as UL-FS 49, is a bradycardic agent that exhibits use-dependent inhibition of the If current[2]. In addition to its primary action on HCN channels, at higher concentrations, zatebradine can also block voltage-gated potassium currents (IK), which may contribute to its electrophysiological profile[4][5].
This compound is recognized as a selective HCN channel blocker[6][7]. While highly effective in inhibiting If, some studies suggest that at higher concentrations, this compound may also affect other ion channels, such as sodium channels, which warrants consideration in experimental design[8]. The blockade of HCN channels by this compound is not typically use-dependent[3].
Quantitative Comparison of Electrophysiological Effects
The following tables summarize the key quantitative data from various cardiac studies, providing a direct comparison of the effects of this compound and zatebradine.
Table 1: Comparative Inhibitory Potency on HCN Channels
| Compound | HCN Subtype | IC50 | Species | Reference |
| Zatebradine | HCN1 | 1.83 µM | Human | [9] |
| HCN2 | 2.21 µM | Human | [9] | |
| HCN3 | 1.90 µM | Human | [9] | |
| HCN4 | 1.88 µM | Human | [9] | |
| Native If | 480 nM (apparent Kd) | Rabbit | [9] | |
| This compound | HCN1 | ~20 µM | Human | [10] |
| HCN2 | ~41 µM | Human | [10] | |
| HCN3 | ~34 µM | Human | [10] | |
| HCN4 | ~21 µM | Human | [10] | |
| Native If | 15.0 µM | Not Specified | [7] |
Table 2: Hemodynamic and Electrophysiological Effects in Canines
| Parameter | This compound | Zatebradine | Experimental Conditions | Reference |
| Heart Rate Reduction | Dose-dependent decrease | Dose-dependent decrease | Anesthetized dogs | [11] |
| Atrio-ventricular Conduction | Prolonged at high pacing rates | Prolonged at high pacing rates | Anesthetized dogs | [11] |
| Myocardial Contractility (dPLV/dtmax) | Decreased with heart rate | No decrease with heart rate | Anesthetized dogs | [11] |
| Action Potential Duration (APD) | Not specified in direct comparison | Increased | Canine Purkinje fibers | [12] |
| Effective Refractory Period (ERP) - LV | Not specified in direct comparison | Increased | Conscious dogs post-MI | [13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and zatebradine and a typical experimental workflow for their evaluation.
References
- 1. docs.axolbio.com [docs.axolbio.com]
- 2. Langendorff heart - Wikipedia [en.wikipedia.org]
- 3. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scientifica.uk.com [scientifica.uk.com]
- 6. Novel method for action potential measurements from intact cardiac monolayers with multiwell microelectrode array technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patch clamp - Wikipedia [en.wikipedia.org]
- 8. retrograde-heart-perfusion-the-langendorff-technique-of-isolated-heart-perfusion - Ask this paper | Bohrium [bohrium.com]
- 9. Electropharmacology of the bradycardic agents alinidine and zatebradine (UL-FS 49) in a conscious canine ventricular arrhythmia model of permanent coronary artery occlusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. homepages.gac.edu [homepages.gac.edu]
- 11. researchgate.net [researchgate.net]
- 12. ahajournals.org [ahajournals.org]
- 13. journals.physiology.org [journals.physiology.org]
A Comparative Guide: Genetic Knockout of HCN Channels Versus Pharmacological Blockade with ZD7288
For Researchers, Scientists, and Drug Development Professionals
Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels are crucial regulators of cellular excitability in the nervous and cardiovascular systems.[1][2] Understanding their function is paramount, and two primary methods are employed for their study: genetic knockout of specific HCN subunits and pharmacological blockade using agents like ZD7288. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their scientific questions.
Methodology Overview
Genetic Knockout involves the targeted deletion of a gene encoding a specific HCN channel isoform (e.g., HCN1, HCN2). This approach offers high specificity for the targeted subunit and is invaluable for studying the lifelong consequences and developmental roles of that channel.[3][4] However, a significant consideration is the potential for developmental compensation, where other genes or pathways may adapt to the absence of the knocked-out channel, potentially masking or altering the primary phenotype.[3][5]
This compound Application is a pharmacological approach that utilizes the chemical this compound to block the pore of HCN channels, thereby inhibiting the flow of ions.[6] This method provides an acute and reversible blockade of HCN channel function, making it ideal for studying the immediate physiological roles of these channels without the complication of long-term developmental compensation.[7] A key limitation is that this compound is a pan-HCN blocker, affecting all isoforms, and may have off-target effects at higher concentrations.[8][9][10][11]
Comparative Analysis: Knockout vs. This compound
| Feature | Genetic Knockout | This compound Application |
| Specificity | High; targets a specific HCN isoform (e.g., HCN1, HCN2).[3] | Broad; blocks all HCN channel isoforms (HCN1-4).[12] |
| Temporal Control | Constitutive (lifelong) absence of the channel. | Acute, reversible, and temporally controlled blockade. |
| Completeness | Complete and permanent loss of the target protein. | Dose-dependent; can achieve full block acutely.[6] |
| Off-Target Effects | Minimal direct off-target effects. | Potential for off-target effects, notably on Na+ channels at certain concentrations.[8][9][10][13] |
| Compensatory Effects | High potential for developmental and systemic compensation.[3][5] | Minimal, as the blockade is acute and transient. |
| Applications | Studying developmental roles, isoform-specific functions, and chronic disease models.[4] | Investigating acute physiological roles, real-time modulation, and avoiding developmental artifacts. |
Quantitative Data Comparison
The following tables summarize experimental data comparing the effects of HCN1 genetic knockout with the application of this compound on the electrophysiological properties of neurons.
Table 1: Effects on Dendritic and Somatic Properties of Entorhinal Cortex Layer III Neurons
| Parameter | Condition | Wild-Type (WT) | HCN1 Knockout (HCN1-/-) | WT + this compound (15 µM) |
| Dendritic RMP (mV) | -68.9 ± 0.9 | -74.1 ± 0.8 | Hyperpolarized | |
| Somatic RMP (mV) | -69.3 ± 0.4 | -75.3 ± 0.6 | Hyperpolarized | |
| Dendritic Input Resistance (RN) | Increased by ~200% with this compound | ~200% higher than WT | - | |
| Somatic Input Resistance (RN) | Increased by ~100% with this compound | ~60% higher than WT | - |
Data summarized from studies on entorhinal cortex neurons, highlighting that both genetic knockout of HCN1 and pharmacological block with this compound lead to a hyperpolarization of the resting membrane potential (RMP) and an increase in input resistance, with more pronounced effects in the dendrites.[14]
Table 2: Impact on Inhibitory Postsynaptic Currents (IPSCs) in Hippocampal CA1
| Genotype | Condition | IPSC Amplitude (pA) Before this compound | IPSC Amplitude (pA) After this compound | Percent Change |
| Wild-Type (Hcn1+/+) | 940.5 ± 92.4 | 721.8 ± 92.8 | ~23% decrease | |
| Heterozygous (Hcn1+/-) | 912.4 ± 85.0 | 693.6 ± 76.2 | ~24% decrease | |
| Knockout (Hcn1-/-) | 626.4 ± 65.8 | 597.9 ± 63.9 | ~5% decrease (not significant) |
This data demonstrates the specificity of this compound's effect on HCN1-containing channels. In HCN1 knockout mice, this compound has a minimal effect on IPSCs, confirming that the drug's primary action in this context is mediated through HCN1 subunits.[15][16]
Visualizing the Methodologies and Pathways
Experimental Approaches
References
- 1. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Genetic Loss of HCN1 Channels Is Exciting, But Is It Epileptic? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Funny Current and Cardiac Rhythm: Insights from HCN Knockout and Transgenic Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of funny HCN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons | eLife [elifesciences.org]
- 9. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? | Sigma-Aldrich [sigmaaldrich.cn]
- 12. Frontiers | The HCN Channel Blocker this compound Induces Emesis in the Least Shrew (Cryptotis parva) [frontiersin.org]
- 13. HCN channel-mediated neuromodulation can control action potential velocity and fidelity in central axons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of Dendritic HCN1 Subunits Enhances Cortical Excitability and Epileptogenesis | Journal of Neuroscience [jneurosci.org]
- 15. pnas.org [pnas.org]
- 16. biorxiv.org [biorxiv.org]
Validating ZD7288's block of Ih current with voltage clamp
For researchers investigating neuronal excitability, cardiac pacemaking, and other physiological processes regulated by the hyperpolarization-activated cation current (Ih), the selection of a potent and specific pharmacological blocker is paramount. ZD7288 has emerged as a widely used tool for this purpose. This guide provides an objective comparison of this compound with other Ih inhibitors, supported by experimental data from voltage-clamp studies, and offers detailed protocols for its validation.
This compound and Its Alternatives: A Performance Comparison
This compound is a modulator of sino-atrial node function that blocks the hyperpolarization-activated cation current, also known as If in the heart and Ih in the nervous system.[1] It acts by entering the cell and blocking the Ih channel from the inside, a mechanism that contributes to its slow onset and irreversibility.[2] While highly effective, it's crucial for researchers to consider its characteristics in the context of their specific experimental needs and to be aware of potential off-target effects.
Recent studies have indicated that this compound may not be as selective as once thought, with evidence of sodium channel blockade at concentrations similar to those used for Ih inhibition.[3][4] This underscores the importance of careful validation and the consideration of alternative blockers.
| Blocker | Mechanism of Action | IC50 for Ih/If | Key Characteristics | Potential Off-Target Effects |
| This compound | Intracellular channel pore blocker[2][5] | ~2 µM (guinea pig substantia nigra neurons)[5][6]; 1.17 µM (rat DRG neurons)[3]; 15.0 µM (general HCN)[4] | Slow onset, irreversible, use-independent block[2][5] | Blocks sodium channels (IC50 = 1.17 µM)[3][4]; may inhibit calcium channels at high concentrations[3] |
| Ivabradine | Blocks open HCN channels from the intracellular side[7] | Varies by HCN subtype | Use-dependent, heart rate-lowering agent[8] | Primarily selective for HCN channels |
| Zatebradine | HCN channel blocker | Data not readily available in provided results | Similar to other bradycardic agents | Data not readily available in provided results |
| Cesium (Cs+) | Blocks the pore of the Ih channel[5][6] | Millimolar range | Rapid but partially reversible block[5][6] | Non-specific, blocks other potassium channels |
Experimental Validation of this compound using Voltage Clamp
The voltage-clamp technique is the gold standard for characterizing the activity of ion channels and the effects of pharmacological agents.[9][10][11][12][13] It allows for the direct measurement of the ionic current flowing through the cell membrane while the membrane potential is held at a constant level.
Experimental Protocol: Whole-Cell Patch-Clamp Recording
This protocol outlines the steps for validating the block of Ih by this compound in cultured neurons or isolated cells.
1. Cell Preparation:
- Culture or isolate the cells of interest on glass coverslips.
- Ensure cells are healthy and at an appropriate density for patching.
2. Electrophysiological Setup:
- Mount the coverslip in a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
- The internal solution should contain (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 1 EGTA, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.3 with KOH).
3. Establishing Whole-Cell Configuration:
- Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (GΩ seal) with the cell membrane.
- Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell configuration.
4. Voltage-Clamp Protocol for Ih Activation:
- Hold the cell at a membrane potential of -60 mV.[5][6]
- Apply a series of hyperpolarizing voltage steps, for example, from -70 mV to -120 mV in 10 mV increments, for a duration of 500-1000 ms.[5][6] This will activate the Ih current, which is characterized by a slow, inward relaxation.
- Return the membrane potential to -60 mV after each hyperpolarizing step to allow for channel deactivation.
5. Application of this compound:
- Prepare stock solutions of this compound in water or DMSO. Dilute to the final desired concentrations in the external solution immediately before use.
- After recording baseline Ih currents, perfuse the recording chamber with the this compound-containing external solution.
- Due to the slow onset of this compound's effect, allow for at least 10-15 minutes of perfusion to achieve a steady-state block.[5][6]
6. Data Acquisition and Analysis:
- Record the currents during the voltage-clamp protocol before and after the application of this compound.
- Measure the amplitude of the steady-state Ih current at the end of each hyperpolarizing voltage step.
- To isolate the this compound-sensitive current, subtract the current recorded in the presence of this compound from the control current.[14]
- Construct a dose-response curve by applying a range of this compound concentrations and calculate the IC50 value.
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated using Graphviz.
Caption: A flowchart illustrating the key steps in validating this compound's block of Ih current using the voltage-clamp technique.
Caption: A simplified diagram illustrating the intracellular mechanism of this compound action on the HCN channel to block the Ih current.
References
- 1. ZD 7288 | HCN Channels | Tocris Bioscience [tocris.com]
- 2. A bradycardiac agent this compound blocks the hyperpolarization-activated current (I(h)) in retinal rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZD 7288 | Selective HCN channel blocker | Hello Bio [hellobio.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanism of block by ZD 7288 of the hyperpolarization-activated inward rectifying current in guinea pig substantia nigra neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of the Molecular Site of Ivabradine Binding to HCN4 Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Virtual Labs [virtual-labs.github.io]
- 10. Voltage clamp - Wikipedia [en.wikipedia.org]
- 11. What is voltage-clamp method? | Molecular Devices [moleculardevices.com]
- 12. Virtual Labs [nsvl-au.vlabs.ac.in]
- 13. Voltage Clamp – Foundations of Neuroscience [openbooks.lib.msu.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Pharmacological Tools for HCN Channel Blockade
For researchers and drug development professionals investigating the role of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, ZD7288 has long been a staple pharmacological tool. However, a range of alternative blockers are available, each with distinct properties. This guide provides an objective comparison of this compound and its alternatives, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Overview of HCN Channel Blockers
HCN channels, responsible for the pacemaker "funny" current (If) in the heart and the Ih current in the nervous system, are crucial regulators of cellular excitability.[1][2][3] Pharmacological blockade of these channels is a key strategy for studying their physiological roles and for the development of therapeutics for conditions such as cardiac arrhythmias, neuropathic pain, and epilepsy.[1][]
The most well-known HCN channel blockers, besides this compound, include Ivabradine, Zatebradine, and Cilobradine.[] More recently, novel compounds with improved isoform selectivity have emerged, such as EC18, MEL55A, and MEL57A.[5][6][7] All these blockers are generally understood to act as pore blockers, binding to a site within the intracellular vestibule of the channel.[1][8][9]
Comparative Pharmacological Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of various HCN channel blockers against the four HCN isoforms (HCN1, HCN2, HCN3, and HCN4). This data, gathered from whole-cell patch-clamp experiments on heterologous expression systems, allows for a direct comparison of potency and isoform selectivity.
| Compound | HCN1 (μM) | HCN2 (μM) | HCN3 (μM) | HCN4 (μM) | Key Characteristics |
| This compound | ~20-26 | ~41 | ~34 | ~21 | Widely used, but with known off-target effects.[10][11] |
| Ivabradine | ~1-5 | Similar potency across isoforms | Similar potency across isoforms | ~1-5 | Clinically approved for angina; known to cause visual disturbances (phosphenes) due to HCN1 blockade in the retina.[8][12][13] |
| Zatebradine | Similar potency across isoforms | Similar potency across isoforms | Similar potency across isoforms | Similar potency across isoforms | One of the earlier "bradine" compounds.[7] |
| Cilobradine | Similar potency across isoforms | Similar potency across isoforms | Similar potency across isoforms | Similar potency across isoforms | Structurally similar to Ivabradine and Zatebradine.[7] |
| EC18 | - | - | - | Potent and selective | A newer compound demonstrating significant selectivity for the HCN4 isoform.[5][6] |
| MEL55A | Preferential | Preferential | - | Less potent | Shows preference for HCN1 and HCN2 isoforms over HCN4.[14][15] |
| MEL57A | Potent and selective | - | - | Less potent | Exhibits selectivity for the HCN1 isoform.[5][6] |
Mechanism of Action and Signaling Pathway
HCN channels are tetrameric structures that form a central pore through the cell membrane.[][16][17] Their activity is dually regulated by membrane voltage and the binding of cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP), to an intracellular cyclic nucleotide-binding domain (CNBD).[3][16] The binding of cAMP facilitates channel opening at more depolarized potentials.[16]
Pharmacological blockers like this compound and the "bradines" access their binding site from the intracellular side of the membrane, physically occluding the ion conduction pathway. This mechanism of action is often "use-dependent," meaning the blocker has a higher affinity for the channel in its open state.
Experimental Protocols
The characterization of HCN channel blockers is predominantly carried out using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ion channel currents in response to voltage changes and drug application.
Whole-Cell Patch-Clamp Protocol for HCN Blocker Characterization
1. Cell Preparation:
-
Culture mammalian cells (e.g., HEK293 or CHO) stably or transiently expressing the human HCN isoform of interest (HCN1, HCN2, HCN3, or HCN4).
-
Grow cells to 70-90% confluency on glass coverslips.
2. Electrophysiological Recording:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Continuously perfuse the chamber with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 D-glucose, and 10 HEPES, with pH adjusted to 7.3.[18]
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with intracellular solution.
-
The intracellular (pipette) solution typically contains (in mM): 135 K-gluconate, 10 MgCl2, 0.1 CaCl2, 1 EGTA, and 10 HEPES, with pH adjusted to 7.2.[18]
-
Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol and Data Acquisition:
-
Clamp the cell at a holding potential where HCN channels are predominantly closed (e.g., -40 mV).
-
Apply a series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments) to elicit HCN channel activation and record the resulting inward currents.
-
To assess use-dependency, a train of repetitive hyperpolarizing pulses can be applied.[19]
-
Acquire data using a patch-clamp amplifier and appropriate software. Apply leak subtraction protocols as necessary.[18]
4. Drug Application and Analysis:
-
After recording baseline currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of the HCN channel blocker.
-
Repeat the voltage-clamp protocol to measure the effect of the compound on HCN currents.
-
To determine the IC50, apply a range of blocker concentrations and plot the percentage of current inhibition against the logarithm of the concentration. Fit the data with a Hill equation.
Conclusion
While this compound remains a valuable tool for studying HCN channels, its off-target effects necessitate careful consideration and the exploration of alternatives. Ivabradine, being clinically approved, offers a more specific option, though its non-selective nature across HCN isoforms can lead to side effects. For researchers requiring isoform specificity, newer compounds like EC18 (HCN4-selective), MEL55A (HCN1/2-preferring), and MEL57A (HCN1-selective) present promising avenues for more targeted investigations. The choice of an appropriate HCN channel blocker will ultimately depend on the specific research question, the HCN isoforms involved, and the experimental system being utilized.
References
- 1. What are HCN channels blockers and how do they work? [synapse.patsnap.com]
- 2. Hyperpolarization-Activated Cyclic Nucleotide-Gated Ion (HCN) Channels Regulate PC12 Cell Differentiation Toward Sympathetic Neuron - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Ion Channelopathy in Epilepsy - Jasper's Basic Mechanisms of the Epilepsies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel blockers of hyperpolarization-activated current with isoform selectivity in recombinant cells and native tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and characterization of a series of novel HCN channel inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of drug binding within the HCN1 channel pore [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Probing the bradycardic drug binding receptor of HCN-encoded pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential Effects of HCN Channel Block on On and Off Pathways in the Retina as a Potential Cause for Medication-Induced Phosphene Perception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Selective Blockade of HCN1/HCN2 Channels as a Potential Pharmacological Strategy Against Pain [frontiersin.org]
- 16. Ih from synapses to networks: HCN channel functions and modulation in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Channelpedia - HCN [channelpedia.epfl.ch]
- 18. Characterization of the human HCN1 channel and its inhibition by capsazepine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Novel HCN4 Blockers with Unique Blocking Kinetics and Binding Properties - PMC [pmc.ncbi.nlm.nih.gov]
ZD7288 Selectivity Profile: A Comparative Analysis for HCN1, HCN2, and HCN4 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of ZD7288 for the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel subtypes HCN1, HCN2, and HCN4. The information presented herein is supported by experimental data from peer-reviewed studies to assist researchers in the design and interpretation of their experiments.
This compound IC50 Values for HCN Subtypes
The inhibitory potency of this compound against different HCN channel subtypes has been a subject of investigation. While this compound is widely used as a potent HCN channel blocker, its selectivity across the various isoforms is a critical consideration for targeted research.
A key study systematically evaluated the inhibitory effects of this compound on human HCN1, HCN2, and HCN4 channels heterologously expressed in Human Embryonic Kidney (HEK293) cells. The half-maximal inhibitory concentrations (IC50) were determined using whole-cell patch-clamp electrophysiology. The results of this comparative analysis are summarized in the table below.
| HCN Subtype | IC50 of this compound (µM) | Reference |
| hHCN1 | 20 ± 6 | [1] |
| hHCN2 | 41 ± 15 | [1] |
| hHCN4 | 21 ± 14 | [1] |
According to this study, there were no significant differences in the affinity of this compound for the hHCN1, hHCN2, and hHCN4 subtypes[1]. However, it is worth noting that other studies have suggested a degree of selectivity. For instance, some reports indicate that this compound is more selective for HCN1 over HCN4. Another study utilizing dorsal root ganglion (DRG) neurons reported an IC50 of 15 µM for native HCN channels[2][3]. These apparent discrepancies may arise from differences in experimental systems (e.g., cell type, species, native vs. recombinant expression) and conditions.
Experimental Protocols
The determination of this compound's IC50 values for HCN channel subtypes predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a commonly used expression system for studying exogenous ion channels as they have a low background of endogenous HCN currents[4].
-
Transfection: HEK293 cells are transfected with plasmids containing the cDNA for the specific human HCN subtype (hHCN1, hHCN2, or hHCN4). Successful transfection is often verified by the co-expression of a fluorescent marker like Green Fluorescent Protein (GFP).
Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To measure the ion currents flowing through the HCN channels in the presence of varying concentrations of this compound.
-
Procedure:
-
A glass micropipette with a very fine tip is brought into contact with the membrane of a single transfected HEK293 cell.
-
A small amount of suction is applied to form a high-resistance seal (a "giga-seal") between the pipette and the cell membrane.
-
A brief, strong suction pulse is then applied to rupture the cell membrane within the pipette tip, establishing electrical access to the cell's interior (the "whole-cell" configuration).
-
The membrane potential is held at a depolarized level (e.g., -40 mV) where HCN channels are closed.
-
Hyperpolarizing voltage steps (e.g., to -140 mV) are applied to activate the HCN channels and elicit an inward current (Ih).
-
This compound is applied to the extracellular solution at various concentrations.
-
The Ih current is measured at each this compound concentration, and the percentage of current inhibition is calculated.
-
-
Data Analysis: The percentage of inhibition is plotted against the logarithm of the this compound concentration. A dose-response curve is then fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the maximal HCN current.
The workflow for this experimental approach can be visualized in the following diagram:
HCN Channel Signaling Pathway
HCN channels play a crucial role in regulating cellular excitability, particularly in pacemaker cells of the heart and in neurons. Their activity is primarily regulated by intracellular cyclic adenosine monophosphate (cAMP).
The binding of cAMP to a specific domain on the C-terminus of the HCN channel protein facilitates its opening. This modulation shifts the voltage-dependence of activation to more positive potentials, meaning the channels can open at less hyperpolarized membrane potentials[1]. This cAMP-mediated enhancement of HCN channel activity is a key mechanism by which neurotransmitters and hormones can regulate the firing rate of pacemaker cells. For instance, sympathetic nervous system stimulation leads to an increase in intracellular cAMP, which in turn enhances the Ih current and accelerates the heart rate.
The general signaling pathway involving HCN channels is depicted below:
References
- 1. The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Is this compound a selective blocker of hyperpolarization-activated cyclic nucleotide-gated channel currents? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous channels in HEK cells and potential roles in HCN ionic current measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The HCN domain couples voltage gating and cAMP response in hyperpolarization-activated cyclic nucleotide-gated channels | eLife [elifesciences.org]
ZD7288's potency and specificity compared to other bradycardic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potency and specificity of ZD7288, a widely used pharmacological tool, against other key bradycardic agents, including the clinically approved drug ivabradine, as well as zatebradine and cilobradine. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for research and development purposes.
Mechanism of Action: Targeting the "Funny" Current
Bradycardic agents primarily exert their heart rate-lowering effects by inhibiting the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[] These channels are responsible for the "funny" current (If) in the sinoatrial node of the heart, which plays a crucial role in cardiac pacemaking.[] By blocking HCN channels, these agents reduce the slope of diastolic depolarization, leading to a decrease in heart rate.[2] The four known HCN isoforms (HCN1, HCN2, HCN3, and HCN4) are expressed in various tissues, including the heart and nervous system, making the isoform selectivity of these agents a critical factor in their overall pharmacological profile.[3]
Potency at HCN Channel Isoforms
The potency of this compound and other bradycardic agents is typically quantified by their half-maximal inhibitory concentration (IC50) on different HCN channel isoforms. The following table summarizes the available data. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
| Agent | HCN1 (IC50, µM) | HCN2 (IC50, µM) | HCN3 (IC50, µM) | HCN4 (IC50, µM) |
| This compound | 20[2], 25.8[4] | 41[2] | 34[2] | 21[2] |
| Ivabradine | 0.94[5], 2.04[6] | ~2-3 (estimated) | ~2.5[6] | 2.0[5], 2.14[6] |
| Zatebradine | 1.83[7] | 2.21[7] | 1.90[7] | 1.88[7] |
| Cilobradine | Data not available | Data not available | Data not available | Data not available |
From the available data, zatebradine appears to be a potent, non-selective HCN channel blocker with similar affinities across all isoforms.[7] Ivabradine also shows relatively similar potency for HCN1 and HCN4.[5][6] this compound demonstrates a slightly higher potency for HCN1 and HCN4 compared to HCN2 and HCN3.[2]
Specificity and Off-Target Effects
While these agents primarily target HCN channels, their specificity is not absolute, and off-target effects on other ion channels can contribute to their overall pharmacological profile and potential side effects.
| Agent | Off-Target Effects (IC50, µM) |
| This compound | - Nav1.4 Channels: < 2[2]- T-type Ca2+ Channels: > 100[2] |
| Ivabradine | - Kv11.1 (hERG) Channels: 29.0[8]- Nav1.5 Channels: 30[9][10]- L-type Ca2+ Channels: Slight decrease at 3 µM[11] |
| Zatebradine | - Delayed rectifier K+ current (Ik): Significant reduction at concentrations that block If |
| Cilobradine | Data not available |
This compound exhibits significant off-target activity on sodium channels at concentrations close to those that inhibit HCN channels, which challenges its use as a highly selective HCN blocker.[2] Ivabradine also shows inhibitory activity on Kv11.1 (hERG) and Nav1.5 channels, although at higher concentrations than those required for HCN channel blockade.[8][9][10] Zatebradine has been shown to reduce the delayed rectifier potassium current (Ik).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of bradycardic agents in the sinoatrial node and a typical experimental workflow for assessing their potency.
Caption: Signaling pathway of bradycardic agents.
Caption: Experimental workflow for potency assessment.
Experimental Protocols
The potency and specificity of bradycardic agents are primarily determined using the whole-cell patch-clamp technique . This electrophysiological method allows for the direct measurement of ionic currents across the cell membrane of a single cell.
1. Cell Preparation:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells are commonly used due to their low endogenous ion channel expression. These cells are stably or transiently transfected to express a specific human HCN isoform (HCN1, HCN2, HCN3, or HCN4).
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a controlled environment (37°C, 5% CO2).
2. Electrophysiological Recording:
-
Apparatus: A patch-clamp amplifier, a microscope, and a perfusion system are required.
-
Pipettes: Glass micropipettes with a resistance of 2-5 MΩ are fabricated and filled with an intracellular solution.
-
Solutions:
-
Extracellular (Bath) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (Pipette) Solution (in mM): 130 K-aspartate, 10 NaCl, 2 MgCl2, 1 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Procedure:
-
A single cell is identified under the microscope.
-
The micropipette is brought into contact with the cell membrane to form a high-resistance seal (giga-seal).
-
The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of total membrane currents.
-
3. Voltage-Clamp Protocol for HCN Current Measurement:
-
Holding Potential: The cell membrane is held at a depolarized potential (e.g., -40 mV) where HCN channels are closed.
-
Hyperpolarizing Pulses: A series of hyperpolarizing voltage steps (e.g., from -50 mV to -140 mV in 10 mV increments for 2-3 seconds) are applied to activate the HCN channels.
-
Tail Currents: Following the hyperpolarizing pulse, the membrane potential is stepped to a depolarized potential (e.g., +20 mV) to measure the tail currents, which reflect the deactivation of the channels.
4. Drug Application and Data Analysis:
-
Drug Perfusion: The bradycardic agent of interest is applied to the cell at various concentrations through the perfusion system.
-
Data Acquisition: HCN currents are recorded before and after the application of the drug.
-
IC50 Determination: The percentage of current inhibition at each drug concentration is calculated. A dose-response curve is then constructed by plotting the percentage of inhibition against the logarithm of the drug concentration. The IC50 value is determined by fitting the data to the Hill equation.
5. Specificity Testing:
-
To assess off-target effects, similar whole-cell patch-clamp experiments are performed on cells expressing other ion channels of interest (e.g., Nav1.5, Kv11.1, Cav1.2). The same principles of voltage-clamping, drug application, and data analysis are applied, using voltage protocols appropriate for the specific ion channel being studied.
Conclusion
This compound is a potent blocker of HCN channels, exhibiting some preference for HCN1 and HCN4 isoforms. However, its significant off-target effects on sodium channels at micromolar concentrations warrant careful consideration when interpreting experimental results. In contrast, ivabradine, while also demonstrating some off-target activity at higher concentrations, is a clinically approved bradycardic agent. Zatebradine is a potent, non-selective HCN channel blocker. The choice of a particular bradycardic agent should be guided by the specific research question, with careful consideration of its potency at the HCN isoform of interest and its potential for off-target effects. The detailed experimental protocols provided in this guide can serve as a foundation for conducting rigorous and reproducible comparative studies.
References
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Probing the bradycardic drug binding receptor of HCN-encoded pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties of ivabradine-induced block of HCN1 and HCN4 pacemaker channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Hyperpolarization-activated cyclic nucleotide-gated Channels in Aging Bladder Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Review: HCN Channels in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 9. articles.cellphysiolbiochem.com [articles.cellphysiolbiochem.com]
- 10. Frontiers | The Bradycardic Agent Ivabradine Acts as an Atypical Inhibitor of Voltage-Gated Sodium Channels [frontiersin.org]
- 11. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Use-Dependency of ZD7288 Block: A Comparative Guide to HCN Channel Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the use-dependency of ZD7288, a widely used blocker of Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, with other prominent HCN inhibitors, namely ivabradine and cilobradine. Understanding the use-dependency of these compounds is critical for interpreting experimental results and for the development of novel therapeutics targeting HCN channels, which are implicated in cardiac pacemaking, neuronal excitability, and pain pathways.
Mechanism of Action and Use-Dependency: A Comparative Overview
HCN channels, responsible for the "funny" current (If) in the heart and the hyperpolarization-activated current (Ih) in the nervous system, are unique in their activation by membrane hyperpolarization. The blocking characteristics of inhibitors targeting these channels can be broadly categorized as either use-dependent or non-use-dependent. Use-dependent blockers exhibit a greater degree of inhibition with increased channel activity (i.e., more frequent channel opening and closing).
This compound is consistently characterized as a non-use-dependent blocker of HCN channels.[1] Experimental evidence suggests that the blockade of the Ih current by this compound is independent of prior channel activation.[1] It is proposed that this compound, as a lipophilic quaternary cation, can traverse the cell membrane and block HCN channels from the intracellular side, potentially in their closed state.[1]
In contrast, ivabradine and cilobradine are established use-dependent blockers of HCN channels.[2][3][4] Their inhibitory action is enhanced by repetitive activation of the channels.[5] This property is attributed to their mechanism of action, which requires the channel to be in the open state for the blocker to access its binding site within the channel pore from the intracellular side.[3][5] The repeated cycles of channel opening and closing increase the opportunity for the drug to bind and exert its blocking effect.[6]
Quantitative Comparison of Blocking Kinetics
The use-dependency of HCN channel blockers can be quantitatively assessed by measuring the rate and extent of current inhibition under different voltage-clamp protocols. A direct comparison of the blocking kinetics of this compound and ivabradine on HCN4 channels reveals their distinct use-dependent properties.
| Compound | Concentration | Time Point of Measurement (during hyperpolarizing pulse) | Mean Inhibition (%) | Use-Dependency |
| This compound | 30 µM | 1000 ms | 75.3 ± 2.1 | Low |
| 9500 ms | 78.9 ± 1.5 | |||
| Ivabradine | 100 µM | 1000 ms | 45.6 ± 3.8 | High |
| 9500 ms | 62.1 ± 2.9 |
Data adapted from a study on HCN4 channels expressed in CHO cells. The increase in inhibition of ivabradine over the duration of the hyperpolarizing pulse highlights its use-dependent nature, whereas the relatively stable inhibition by this compound is indicative of its non-use-dependent block. While direct comparative quantitative data for cilobradine under the same conditions is not available, studies have shown that cilobradine-induced a stronger and faster use-dependent blockade of the If current compared to zatebradine, another use-dependent HCN blocker.[3]
Experimental Protocols
Protocol for Evaluating Use-Dependent Block of HCN Channels
This protocol is designed to assess the use-dependent block of HCN channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using the whole-cell patch-clamp technique.
1. Cell Preparation and Recording Conditions:
- Culture cells expressing the desired HCN channel isoform.
- Prepare standard internal and external recording solutions. The external solution should contain blockers of other major voltage-gated ion channels to isolate the HCN current.
- Establish a whole-cell patch-clamp configuration.
2. Voltage-Clamp Protocol to Assess Tonic and Use-Dependent Block:
- Hold the cell at a depolarized potential (e.g., -40 mV) where HCN channels are predominantly closed.
- To measure the tonic block (blockade of the resting state), apply a single long hyperpolarizing voltage step (e.g., to -120 mV for 2-5 seconds) to elicit a baseline HCN current.
- To induce and measure use-dependent block , apply a train of repetitive hyperpolarizing pulses (e.g., 500 ms pulses to -120 mV from a holding potential of -40 mV, delivered at a frequency of 1-3 Hz).
- Record the current amplitude during each pulse in the train.
3. Data Analysis:
- Measure the peak inward current during each hyperpolarizing step.
- Calculate the percentage of block for each pulse in the train relative to the first pulse (or a pre-drug control).
- Plot the percentage of block as a function of pulse number or time. A progressive increase in block over the pulse train indicates use-dependency.
- The rate of onset of the block can be determined by fitting the decay of the current amplitude during the pulse train to an exponential function.
Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the proposed mechanisms of action and a typical experimental workflow.
Caption: Proposed mechanisms of HCN channel blockade.
References
- 1. dokumen.pub [dokumen.pub]
- 2. rupress.org [rupress.org]
- 3. Efficient characterization of use-dependent ion channel blockers by real-time monitoring of channel state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HCN Channels Modulators: The Need for Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HCN Channels—Modulators of Cardiac and Neuronal Excitability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of ZD7288: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ZD7288, a potent blocker of HCN channels, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While some safety data sheets (SDS) may not classify this compound as a hazardous substance, conflicting information exists, with at least one supplier classifying it as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to adopt a precautionary approach and manage all this compound waste as hazardous chemical waste.
This guide provides a clear, step-by-step procedure for the safe handling and disposal of this compound in solid form, as well as in prepared solutions. Adherence to these guidelines, in conjunction with your institution's specific environmental health and safety protocols, will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, ensure you are familiar with the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle solid this compound and concentrated solutions in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Ingestion and Inhalation: Do not ingest or inhale this compound. If ingestion or inhalation occurs, seek immediate medical attention.
Step-by-Step Disposal Procedures
The following procedures outline the proper disposal of this compound in its various forms within a laboratory setting.
Unused or Expired Solid this compound
-
Do not dispose of in regular trash.
-
Waste Container: Place the original container with the unused or expired solid this compound into a designated, properly labeled hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound" and its chemical formula), and any other information required by your institution.
-
Storage: Store the sealed hazardous waste container in a designated satellite accumulation area, segregated from incompatible chemicals.
This compound Solutions (Aqueous and Organic)
-
Do not pour down the drain. The potential aquatic toxicity of this compound necessitates that it is not released into the sanitary sewer system.
-
Waste Collection: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Solvent Compatibility: Use a waste container made of a material compatible with the solvent used to dissolve the this compound (e.g., glass or polyethylene for many common solvents). If using organic solvents, ensure the waste container is appropriate for flammable liquids if applicable.
-
Labeling: Label the container with "Hazardous Waste," the names and approximate concentrations of all chemical components (e.g., "this compound in DMSO"), and any relevant hazard warnings.
Contaminated Labware and Materials
-
Solid Waste: Items such as pipette tips, centrifuge tubes, and gloves that have come into direct contact with this compound should be collected in a designated hazardous waste bag or container for solid chemical waste.
-
Glassware: Reusable glassware should be decontaminated. A common procedure is to triple rinse the glassware with a suitable solvent.
-
The first rinse should be collected and disposed of as hazardous liquid waste.
-
Subsequent rinses can often be disposed of down the drain, but consult your institutional guidelines.
-
-
Empty Containers: The original containers of this compound, even if seemingly empty, should be managed as hazardous waste. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous liquid waste. After rinsing, deface the label and dispose of the container as instructed by your institution's waste management program.
Summary of this compound Disposal Data
| Waste Type | Disposal Method | Key Considerations |
| Unused/Expired Solid this compound | Hazardous Waste Collection | Do not dispose in regular trash. Use a labeled, sealed container. |
| This compound Solutions (Aqueous/Organic) | Hazardous Waste Collection | Do not pour down the drain. Use a compatible, labeled waste container. |
| Contaminated Solid Materials | Hazardous Waste Collection | Collect in a designated container for solid chemical waste. |
| Contaminated Glassware | Decontaminate and Reuse/Dispose | Triple rinse; collect the first rinsate as hazardous waste. |
| Empty this compound Containers | Hazardous Waste Collection | Triple rinse, collect rinsate as hazardous waste, deface label. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally sound disposal of this compound, fostering a culture of safety and responsibility within the research community. Always consult your institution's specific guidelines for hazardous waste management.
Safeguarding Your Research: A Comprehensive Guide to Handling ZD7288
For researchers and scientists in the dynamic field of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ZD7288, a potent blocker of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Adherence to these protocols will help safeguard personnel and maintain the integrity of your experimental work.
Essential Safety and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) for this compound state that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to treat all research chemicals with a high degree of caution.[1] One supplier recommends that the material "should be considered hazardous until further information becomes available."[2] Therefore, the following personal protective equipment is recommended as a standard for handling this compound in a laboratory setting.
Recommended Personal Protective Equipment (PPE) for Handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1-2010 standard, with side shields[3] |
| Chemical Goggles | To be used when a splash hazard exists | |
| Hand Protection | Gloves | Nitrile or other chemically resistant gloves |
| Body Protection | Lab Coat | Standard laboratory coat |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound, from receipt to disposal, minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, verify the integrity of the container.
-
Store this compound as a crystalline solid in a desiccated environment at +4°C or -20°C, as specified by the supplier.[2]
2. Preparation of Stock Solutions:
-
Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any airborne particles.
-
This compound is soluble in various solvents.[2] Refer to the table below for solubility data.
-
When dissolving, add the solvent slowly to the solid to prevent splashing.
-
Cap the vial tightly and vortex or sonicate as needed to ensure complete dissolution.
Solubility Data for this compound:
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | 29.28 | 100 |
| DMSO | 29.28 (approx. 30) | 100 |
| Ethanol | approx. 50 | - |
| Dimethyl formamide (DMF) | approx. 30 | - |
| PBS (pH 7.2) | approx. 10 | - |
Data sourced from Tocris Bioscience and Cayman Chemical product information sheets.[2]
3. Experimental Use:
-
When performing experiments, always wear the recommended PPE.
-
Work in a clean, designated area to prevent cross-contamination.
-
If working with aqueous solutions, it is recommended not to store them for more than one day.[2]
4. Spills and Decontamination:
-
In case of a small spill of the solid, mechanically pick up the material and place it in a sealed container for disposal.[1]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Unused Solid Compound and Contaminated Materials: Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in the regular trash.
-
Solutions: Aqueous solutions should not be poured down the drain.[1] Collect all waste solutions in a clearly labeled, sealed waste container. The container should be compatible with the solvents used.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as chemical waste. After rinsing, the container can be disposed of according to institutional guidelines.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
By implementing these safety protocols and operational procedures, researchers can confidently work with this compound while minimizing risks and ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
